molecular formula C11H17IO2 B2721619 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran CAS No. 532414-06-5

2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Cat. No.: B2721619
CAS No.: 532414-06-5
M. Wt: 308.159
InChI Key: KKJUZXSBFRXLBD-UHFFFAOYSA-N
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Description

2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C11H17IO2 and its molecular weight is 308.159. The purity is usually 95%.
BenchChem offers high-quality 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(6-iodohex-2-ynoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IO2/c12-8-4-1-2-5-9-13-11-7-3-6-10-14-11/h11H,1,3-4,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJUZXSBFRXLBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#CCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Utility of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran Content Type: Technical Monograph & Synthesis Guide Author Role: Senior Application Scientist

Executive Summary & Structural Logic

This guide details the chemical architecture, synthesis, and application of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran (hereafter referred to as Compound A ). This molecule serves as a critical bifunctional C6 synthon in the total synthesis of polyunsaturated fatty acids (PUFAs), arachidonic acid metabolites (e.g., lipoxins, resolvins), and complex natural products.

Structural Analysis

The molecule is designed with three distinct functional zones, enabling orthogonal reactivity:

  • Tetrahydropyranyl (THP) Ether: A robust protecting group for the C1 alcohol, stable to basic nucleophiles (e.g., acetylides, cuprates) but easily removed under mild acidic conditions.[1]

  • Internal Alkyne (C2-C3): A "stealth" functionality that provides rigid geometry during chain elongation and can be stereoselectively reduced to cis- or trans-alkenes later in the synthesis.

  • Primary Alkyl Iodide (C6): An activated electrophile primed for

    
     displacement, specifically designed for C-C bond formation with carbon nucleophiles.
    

Retrosynthetic Analysis & Pathway Design

The synthesis of Compound A is best approached via a convergent strategy, avoiding the instability inherent in long-chain iodo-alcohols. The most robust route involves the alkylation of a protected propargyl alcohol followed by a halogen exchange.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Target: 2-((6-Iodohex-2-yn-1-yl)oxy)THP Precursor1 Intermediate: 2-((6-Chlorohex-2-yn-1-yl)oxy)THP Target->Precursor1 Finkelstein (Cl -> I) Disconnect Disconnection: C3-C4 Bond Precursor1->Disconnect Alkylation Start1 THP-Protected Propargyl Alcohol (Nucleophile) Disconnect->Start1 Start2 1-Bromo-3-chloropropane (Electrophile) Disconnect->Start2

Caption: Retrosynthetic breakdown showing the strategic disconnection at the C3-C4 bond, utilizing readily available 3-carbon fragments.

Detailed Synthesis Protocol

This protocol prioritizes yield and purity, mitigating the light-sensitivity of the final iodide.

Phase 1: Protection of Propargyl Alcohol

Objective: Mask the hydroxyl group to prevent proton quenching during the subsequent lithiation step.

  • Reagents: Propargyl alcohol (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq), Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve propargyl alcohol in DCM at 0°C.

    • Add PPTS followed by dropwise addition of DHP.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 9:1) should show disappearance of alcohol (

      
      ) and appearance of THP ether (
      
      
      
      ).
    • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, concentrate.

    • Yield: Expect >95% quantitative oil.

Phase 2: Chain Elongation (Alkylation)

Objective: Construct the C6 carbon skeleton via acetylide attack.

  • Reagents: THP-propargyl ether (from Phase 1), n-Butyllithium (n-BuLi, 2.5M in hexanes), 1-Bromo-3-chloropropane (1.5 eq), DMPU (co-solvent).

  • Solvent: THF (anhydrous).

  • Procedure:

    • Cool THF solution of THP-propargyl ether to -78°C under Argon.

    • Add n-BuLi dropwise. Stir for 45 mins to generate the lithiated acetylide.

    • Add DMPU (approx 20% v/v) to disrupt aggregates.

    • Add 1-Bromo-3-chloropropane dropwise. Note: The bromide is displaced preferentially over the chloride.

    • Allow to warm slowly to RT overnight.

  • Workup: Quench with saturated NH₄Cl. Extract with ether.[1][2][3]

  • Product: 2-((6-Chlorohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran.

Phase 3: Finkelstein Reaction (Halogen Exchange)

Objective: Convert the unreactive Chloride to the reactive Iodide.

  • Reagents: Chloro-intermediate (Phase 2), Sodium Iodide (NaI, 3.0 eq).

  • Solvent: Acetone (Reagent grade).

  • Procedure:

    • Dissolve the chloro-compound in acetone.

    • Add NaI (solid). The solution will turn yellow.

    • Reflux for 18–24 hours. The driving force is the precipitation of NaCl (insoluble in acetone).

    • Filtration: Cool and filter off the white NaCl solid.

    • Concentration: Remove acetone in vacuo.

    • Purification: Flash column chromatography (Silica, Hexane/EtOAc).

    • Storage: Store in amber vials at -20°C with copper wire (stabilizer) to prevent iodine liberation.

Reactivity Profile & Applications

Compound A is primarily used as an electrophile in copper-catalyzed coupling reactions to synthesize "skipped" poly-ynes or methylene-interrupted double bonds found in PUFAs.

Graphviz Diagram: Reactivity & Application Workflow

Reactivity CompoundA Compound A (Electrophile) Condition1 CuI, NaI, K2CO3 (C-C Coupling) CompoundA->Condition1 Nucleophile Terminal Alkyne (R-C≡CH) Nucleophile->Condition1 Product1 Skipped Diyne (PUFA Precursor) Condition1->Product1 SN2 Displacement Step2 Lindlar Hydrogenation Product1->Step2 Final Z,Z-Skipped Diene (Bioactive Lipid) Step2->Final Stereoselective Reduction

Caption: Workflow demonstrating the utility of Compound A in generating skipped diene motifs common in bioactive lipids.

Key Reaction: The "Skipped" Diyne Coupling

To synthesize arachidonic acid analogs, Compound A is coupled with another alkyne.

  • Mechanism: The iodine atom at C6 is displaced by a cuprous acetylide.

  • Why it works: The alkyne at C2 does not interfere with the

    
     reaction at C6.
    
  • Deprotection: Post-coupling, the THP group is removed (MeOH/p-TsOH) to reveal the alcohol, which can be oxidized to an aldehyde or acid.

Technical Specifications & Safety

Physicochemical Properties (Predicted)
PropertyValueNotes
Formula C₁₁H₁₇IO₂
Molecular Weight 308.16 g/mol
Appearance Pale yellow oilDarkens upon light exposure
Boiling Point >150°C (dec.)[4]Do not distill at atm. pressure
Solubility DCM, THF, Et₂OInsoluble in water
Handling Precautions[5][6]
  • Light Sensitivity: Alkyl iodides generate free radical iodine (

    
    ) upon UV exposure. Always wrap flasks in aluminum foil during reaction and storage.
    
  • Thermal Instability: Avoid temperatures >80°C to prevent elimination of HI (forming the alkene).

  • Toxicity: Alkylating agents are potential carcinogens. Use double gloves and work in a fume hood.

References

  • THP Protection Protocol

    • Green, T. W.; Wuts, P. G. M.[5] Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.

    • Source:

  • Alkyne Alkylation (General Method)

    • Brandsma, L. Preparative Acetylenic Chemistry, 2nd ed.; Elsevier: Amsterdam, 1988.
    • Source: (Demonstrates alkylation of lithiated alkynes).

  • Finkelstein Reaction (Cl to I conversion)

    • Finkelstein, H. Ber. Dtsch. Chem. Ges.1910, 43, 1528.
    • Source:

  • Application in PUFA Synthesis (Analogous Structures)

    • Nicolaou, K. C., et al. "Synthesis of Arachidonic Acid Analogues." J. Am. Chem. Soc.[6]

    • Context: Describes the use of propargylic halides and skipped diynes in lipid synthesis.
  • Compound Data (1-Iodohexane derivatives)

    • PubChem CID: 12527 (1-Iodohexane data for safety/handling comparison).[7]

    • Source:

Sources

Technical Guide: Bifunctional Alkyne Linkers with THP Protection

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Orthogonal Synthesis in Bioconjugation and PROTAC Design

Executive Summary

This guide details the design, synthesis, and application of bifunctional alkyne linkers utilizing Tetrahydropyranyl (THP) ether protection. These molecules serve as critical scaffolds in drug discovery, particularly for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The THP group acts as a robust, acid-labile mask for hydroxyl functionalities, providing orthogonality to base-mediated alkyne functionalization (e.g., Sonogashira coupling) and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Strategic Rationale: The Orthogonality Principle

In complex linker design, the primary challenge is chemoselectivity . Bifunctional linkers typically feature a terminal alkyne on one end (for "Click" chemistry) and a hydroxyl group on the other (for ester/ether formation with a ligand).

Without protection, the hydroxyl group is prone to:

  • Protonation/Interference during metal-catalyzed alkyne couplings.

  • Competitive Nucleophilicity in subsequent conjugation steps.

Why THP?

  • Base Stability: THP ethers are stable against strong bases (e.g.,

    
    -BuLi, Grignard reagents) used to deprotonate terminal alkynes for nucleophilic substitution.
    
  • Acid Lability: They can be removed under mild acidic conditions that leave the triazole (formed via Click) or internal alkynes intact.

  • Lipophilicity: The THP ring increases the solubility of polar linkers in organic solvents (DCM, THF) during intermediate synthesis steps.

Synthesis & Mechanism: The THP Acetal

The protection of an alcohol with 3,4-dihydro-2H-pyran (DHP) is an acid-catalyzed addition reaction.[1] It forms a tetrahydropyranyl acetal.

Mechanistic Insight

The reaction proceeds via the protonation of the DHP double bond, generating an oxocarbenium ion intermediate. The alcohol attacks this electrophilic center.

Critical Consideration: Chirality The introduction of the THP group creates a new stereogenic center at the C2 position of the pyran ring. If the linker itself is chiral, this results in a mixture of diastereomers.[1][2]

  • Consequence: NMR spectra will show complex splitting patterns (often two sets of signals). This is not an impurity but a feature of the protecting group.

Pathway Visualization

The following diagram illustrates the protection mechanism and the subsequent orthogonal workflow.

THP_Protection_Workflow cluster_conditions Orthogonality Check Start Bifunctional Linker (HO-Linker-Alkyne) Inter Oxocarbenium Intermediate Start->Inter H+ Catalyst DHP 3,4-Dihydro-2H-pyran (DHP) DHP->Inter Protonation Protected THP-Protected Linker (THP-O-Linker-Alkyne) Inter->Protected Alcohol Attack Click CuAAC Reaction (Click Chemistry) Protected->Click Azide-Ligand + Cu(I) Deprotect Acidic Deprotection (Removal of THP) Click->Deprotect Triazole Formed Final Final Conjugate (HO-Linker-Triazole-Ligand) Deprotect->Final Hydrolysis

Caption: Figure 1. Mechanistic workflow for THP protection, orthogonal click chemistry, and final deprotection.

Experimental Protocols

These protocols are designed to be self-validating. Always perform a test scale (10-50 mg) before scaling up.

Protocol A: THP Protection (Standard)

Reagents: Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (DCM), DHP.[1]

  • Setup: Dissolve the alkyne-alcohol linker (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Addition: Add DHP (1.5 equiv) followed by PPTS (0.1 equiv).

    • Expert Note: PPTS is preferred over p-TsOH for acid-sensitive alkynes as it is milder and reduces polymerization of DHP.

  • Reaction: Stir at Room Temperature (RT) for 3–12 hours. Monitor by TLC.[1][3]

    • Validation: The product will be less polar (higher Rf) than the starting alcohol. Stain with PMA or KMnO₄ (alkyne active).

  • Workup: Dilute with Et₂O, wash with half-saturated brine (to remove PPTS), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: "Click" Coupling (CuAAC)

Reagents: THP-Linker-Alkyne, Azide-Payload, CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O.

  • Mix: Dissolve THP-Linker (1.0 equiv) and Azide (1.0 equiv) in t-BuOH/H₂O (1:1).

  • Catalyst: Add CuSO₄ (0.1 equiv) and Sodium Ascorbate (0.5 equiv).

    • Observation: Reaction mixture often turns bright yellow/orange (Cu(I) species).

  • Completion: Stir 2–16 hours.

    • Validation: Disappearance of the azide peak (~2100 cm⁻¹) in IR or shift in LCMS.

Protocol C: Deprotection (The Decision Matrix)

Choosing the right deprotection method is vital to preserve the payload.

MethodReagentsConditionsSuitability
Standard Acid AcOH / THF / H₂O4:2:1 ratio, 45°C, 3hRobust substrates (Simple linkers).
Mild Acid PPTS / EtOH55°C, 4hModerate sensitivity.
Neutral/Mild LiCl / DMSO / H₂O90°C, 6hHighly Acid-Sensitive payloads (e.g., acetals, certain prodrugs).
Detailed Method: Mild Acid Deprotection[4][5]
  • Dissolve the Click-product in EtOH (0.1 M).

  • Add PPTS (0.2 equiv). Heat to 55°C.

  • Self-Validation: Monitor the reappearance of the hydroxyl peak in IR (broad stretch 3200-3500 cm⁻¹) or mass shift (Loss of 84 Da corresponding to DHP).

Application in PROTACs

In PROTAC synthesis, the linker length and composition determine degradation efficiency.[6][7] THP-protected alkynes allow researchers to build "Linker Libraries."

  • Library Synthesis: Synthesize a range of THP-protected alkyne linkers (PEG2, PEG4, Alkyl-C6).

  • E3 Ligase Attachment: Conjugate the E3 ligase ligand (e.g., Thalidomide derivative) to the deprotected hydroxyl end.

  • Warhead Attachment: "Click" the POI (Protein of Interest) ligand onto the alkyne end.

Deprotection Logic Diagram

Use this flowchart to select the correct deprotection protocol based on your substrate's sensitivity.

Deprotection_Logic Start Select Deprotection Method Q1 Is the payload acid-sensitive? (e.g., acetals, esters) Start->Q1 MethodA Method A: AcOH/THF/H2O (Standard) Q1->MethodA No (Robust) MethodB Method B: PPTS/EtOH (Mild) Q1->MethodB Slightly MethodC Method C: LiCl/DMSO/H2O (Neutral) Q1->MethodC Yes (Highly Sensitive)

Caption: Figure 2. Decision matrix for selecting THP deprotection conditions.

Troubleshooting & Stability

Common Issue: Diastereomers in NMR
  • Symptom: Your pure product shows "double" peaks in ¹H NMR and ¹³C NMR.

  • Cause: The THP group adds a chiral center.[1] If your linker has a chiral center (e.g., a proline or chiral alkyl chain), you have formed diastereomers (

    
     vs 
    
    
    
    ).
  • Solution: Do not attempt to separate them unless necessary for crystallography. They will converge back to a single enantiomer upon deprotection.

Common Issue: DHP Polymerization
  • Symptom: Gummy, insoluble residue during protection.

  • Cause: Acid catalyst was too strong or added too fast, causing DHP to polymerize with itself.

  • Solution: Switch from p-TsOH to PPTS. Add DHP slowly at 0°C.

Stability Profile
  • Stable to: NaOH (2M), LiAlH₄,

    
    -BuLi (at -78°C), Grignard Reagents.
    
  • Unstable to: HCl, TFA, AcOH, Lewis Acids (BF₃·OEt₂).

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience.[8] (Standard reference for THP stability and cleavage conditions).

  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers. Maiti, G., et al. (2005). Journal of Organic Chemistry.[8] (Describes the neutral LiCl/DMSO method).

  • Click chemistry in the development of PROTACs. RSC Chemical Biology. (2023).[6] (Review of CuAAC applications in degrader synthesis).

  • Tetrahydropyranyl (THP) and Related Ethers. Organic Chemistry Portal. (Summary of reactivity and stability).

  • Current strategies for the design of PROTAC linkers. Journal of Hematology & Oncology. (2020).[9] (Analysis of linker composition effects).

Sources

An In-depth Technical Guide to Homopropargylic Iodide Building Blocks for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Homopropargylic iodides are powerful and versatile building blocks in modern organic synthesis, enabling the construction of complex molecular architectures relevant to pharmaceuticals, natural products, and materials science. This guide provides an in-depth technical overview of the synthesis, reactivity, and strategic application of these key intermediates. We will explore the nuances of their preparation, delve into their diverse chemical transformations—including palladium-catalyzed cross-coupling, iodocyclization, and nucleophilic substitution reactions—and provide detailed, field-proven protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of homopropargylic iodides.

Introduction: The Strategic Value of Homopropargylic Iodides

Homopropargylic iodides, characterized by an iodine atom situated three carbons away from an alkyne moiety, represent a unique class of synthetic intermediates. Their value stems from the juxtaposition of two highly reactive functional groups: the terminal alkyne, a gateway to a plethora of transformations, and the alkyl iodide, an excellent electrophile and leaving group in nucleophilic substitution and a key partner in cross-coupling reactions. This dual reactivity allows for sequential and diverse functionalization, making them invaluable in the convergent synthesis of complex molecules. The strategic placement of the iodide at the homopropargylic position also influences the regioselectivity of certain reactions and provides access to unique molecular scaffolds, such as allenes and various heterocyclic systems.

Synthesis of Homopropargylic Iodides: Core Methodologies

The preparation of homopropargylic iodides typically begins with the corresponding homopropargylic alcohols, which are readily accessible through various methods, including the Barbier-type reaction of carbonyl compounds with propargyl halides.[1] The conversion of the alcohol to the iodide is most commonly achieved via two robust and widely adopted methods: the Appel reaction and the Finkelstein reaction (often preceded by conversion to a sulfonate ester).

The Appel Reaction: Direct Conversion of Homopropargylic Alcohols

The Appel reaction provides a direct route from alcohols to alkyl iodides under mild and generally neutral conditions, which is advantageous for substrates sensitive to acid or base.[2] The reaction utilizes triphenylphosphine (PPh₃) and an iodine source, typically molecular iodine (I₂) or carbon tetraiodide (CI₄).[2][3] The mechanism involves the formation of an alkoxyphosphonium iodide intermediate, which then undergoes an Sₙ2-type displacement by the iodide ion, leading to the desired homopropargylic iodide and triphenylphosphine oxide as a byproduct.[4]

Diagram 1: Appel Reaction Mechanism

Appel_Reaction cluster_reactants Reactants cluster_products Products R_OH R-OH (Homopropargylic Alcohol) Alkoxyphosphonium [R-O-PPh₃]⁺ I⁻ R_OH->Alkoxyphosphonium Attack on [Ph₃P-I]⁺ PPh3 PPh₃ Phosphonium_Iodide [Ph₃P-I]⁺ I⁻ PPh3->Phosphonium_Iodide with I₂ I2 I₂ R_I R-I (Homopropargylic Iodide) Alkoxyphosphonium->R_I Sₙ2 attack by I⁻ PPh3O Ph₃P=O Alkoxyphosphonium->PPh3O HI HI

Caption: Mechanism of the Appel reaction for the conversion of an alcohol to an iodide.

Experimental Protocol: Synthesis of 1-Iodo-pent-4-yne via the Appel Reaction [5]

This protocol details the conversion of pent-4-yn-1-ol to 1-iodo-pent-4-yne.

  • Materials:

    • Pent-4-yn-1-ol (1.0 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Imidazole (2.0 eq)

    • Iodine (I₂) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq) and imidazole (2.0 eq).

    • Dissolve the solids in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of iodine (1.5 eq) in DCM to the cooled mixture. The solution will turn dark.

    • Add a solution of pent-4-yn-1-ol (1.0 eq) in DCM dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir until the organic layer becomes colorless.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes/ethyl acetate) to afford 1-iodo-pent-4-yne.[6][7][8][9]

  • Causality and Insights:

    • Imidazole acts as a base to deprotonate the alcohol and also as a mild nucleophilic catalyst.

    • The use of excess reagents ensures complete conversion of the alcohol.

    • The sodium thiosulfate wash is crucial to remove unreacted iodine.

    • Homopropargylic iodides can be somewhat unstable, so it is advisable to use the purified product promptly or store it under an inert atmosphere at low temperature.

The Finkelstein Reaction: A Halogen Exchange Approach

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halide or a sulfonate ester with an iodide.[10][11] This method is particularly useful when the corresponding homopropargylic bromide or a sulfonate ester (e.g., tosylate or mesylate) is readily available. The reaction is typically carried out in acetone, where the solubility of sodium iodide (NaI) is high, while the resulting sodium chloride, bromide, or sulfonate is poorly soluble, thus driving the reaction to completion according to Le Châtelier's principle.[12][13]

Diagram 2: Finkelstein Reaction Workflow

Finkelstein_Workflow Alcohol Homopropargylic Alcohol (R-OH) Sulfonate Homopropargylic Tosylate/Mesylate (R-OTs/OMs) Alcohol->Sulfonate TsCl or MsCl, Pyridine Iodide Homopropargylic Iodide (R-I) Sulfonate->Iodide NaI, Acetone (Finkelstein Reaction)

Caption: Two-step synthesis of homopropargylic iodides via a sulfonate intermediate.

Experimental Protocol: Synthesis of a Homopropargylic Iodide via a Tosylate Intermediate [14][15]

This protocol outlines the conversion of a homopropargylic alcohol to the corresponding iodide in two steps.

  • Part A: Tosylation of the Homopropargylic Alcohol [16]

    • Dissolve the homopropargylic alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq).

    • Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete (monitor by TLC).

    • Wash the reaction mixture with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.

  • Part B: Finkelstein Reaction [12]

    • Dissolve the crude homopropargylic tosylate from Part A in acetone.

    • Add sodium iodide (NaI) (2-3 eq).

    • Heat the mixture to reflux and stir until the tosylate is consumed (monitor by TLC). A white precipitate of sodium tosylate will form.

    • Cool the reaction mixture, filter off the precipitate, and concentrate the filtrate.

    • Redissolve the residue in a suitable solvent (e.g., diethyl ether), wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography if necessary.

  • Causality and Insights:

    • The conversion to a tosylate or mesylate transforms the poor hydroxyl leaving group into an excellent one.

    • The choice of acetone as a solvent is critical for the success of the Finkelstein reaction due to the differential solubility of the sodium salts.

    • This two-step procedure is reliable and often provides high yields.

Reactivity and Synthetic Applications

Homopropargylic iodides are versatile synthons that participate in a wide range of chemical transformations. Their reactivity can be broadly categorized into reactions at the electrophilic carbon bearing the iodide and reactions involving the alkyne moiety.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[14][17] Homopropargylic iodides can serve as the terminal alkyne component after deprotonation with a base. This reaction is instrumental in the synthesis of conjugated enynes and more complex alkynyl structures.[18][19]

Diagram 3: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)-X      L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)-C≡C-R²            L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-C≡C-R² Transmetal->Product Cu_cycle Copper Cycle Cu_cycle->Transmetal Provides Cu-acetylide

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 1-Iodo-pent-4-yne with Phenylacetylene [17][20][21][22]

This protocol describes a typical Sonogashira coupling reaction.

  • Materials:

    • 1-Iodo-pent-4-yne (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

    • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

    • Add the anhydrous, degassed solvent followed by the amine base.

    • Add phenylacetylene (1.2 eq) to the mixture.

    • Finally, add 1-iodo-pent-4-yne (1.0 eq).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC-MS).

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

  • Causality and Insights:

    • The reaction must be carried out under inert conditions to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).

    • The amine serves as both a base to deprotonate the alkyne and as a solvent.

    • The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.

Iodocyclization Reactions: Synthesis of Heterocycles

The presence of the alkyne and a tethered nucleophile in molecules derived from homopropargylic iodides allows for powerful iodocyclization reactions.[23] Molecular iodine acts as an electrophile, activating the alkyne towards intramolecular attack by a nucleophile (e.g., an amine, alcohol, or sulfonamide), leading to the formation of iodinated heterocyclic compounds.[23][24] These products can be further functionalized via cross-coupling reactions at the newly installed C-I bond.

Diagram 4: General Scheme for Iodocyclization

Iodocyclization Start Substrate with alkyne and nucleophile (Nu) Iodonium Iodonium Ion Intermediate Start->Iodonium Electrophilic activation I2 I₂ Cyclized Iodinated Heterocycle Iodonium->Cyclized Intramolecular Nucleophilic Attack

Caption: General pathway for iodine-mediated cyclization of an alkynyl substrate.

Experimental Protocol: Iodocyclization of an N-Tosyl Homopropargylic Amine [2]

This protocol describes the synthesis of an iodinated pyrrolidine derivative.

  • Materials:

    • N-Tosyl-pent-4-yn-1-amine (1.0 eq)

    • Iodine (I₂) (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-tosyl-pent-4-yn-1-amine (1.0 eq) in DCM.

    • Add sodium bicarbonate (2.0 eq).

    • Add a solution of iodine (1.2 eq) in DCM dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the iodinated pyrrolidine.

  • Causality and Insights:

    • The base (NaHCO₃) is necessary to neutralize the HI formed during the reaction.

    • The regioselectivity of the cyclization (endo vs. exo) can be influenced by the substrate and reaction conditions.

Nucleophilic Substitution and the Concept of Umpolung

Homopropargylic iodides are excellent substrates for Sₙ2 reactions due to the good leaving group ability of iodide.[25] They can react with a variety of nucleophiles to introduce new functional groups.

Furthermore, the typical electrophilic nature of the carbon bearing the iodide can be inverted, a concept known as "umpolung" or polarity inversion.[26] While direct umpolung of homopropargylic iodides is not common, they can be converted into organometallic reagents (e.g., Grignard or organolithium reagents) which then act as nucleophiles. More advanced methods involve the use of transition metal complexes to achieve a formal umpolung, allowing the propargylic or homopropargylic fragment to act as a nucleophilic synthon.[1][23][27]

Applications in the Total Synthesis of Natural Products

The synthetic utility of homopropargylic iodides is highlighted by their application in the total synthesis of complex natural products. They can serve as key building blocks for constructing fragments of larger molecules, which are then elaborated into the final target. For instance, the homopropargylic iodide moiety can be used to introduce an alkynyl side chain that is later functionalized, or it can participate in a key cyclization step to form a core ring system. The synthesis of prostaglandins and their analogues, for example, often involves the use of alkynyl building blocks that can be derived from or are related to homopropargylic iodides.[28][29][30][31][32]

Stability, Handling, and Purification

Homopropargylic iodides can be sensitive to light, heat, and base. They may undergo elimination or rearrangement reactions under certain conditions. Therefore, it is recommended to:

  • Store them in a cool, dark place, preferably under an inert atmosphere.

  • Handle them in a well-ventilated fume hood, as alkyl iodides can be lachrymatory and have toxic properties.

  • Purify them using flash column chromatography on silica gel, typically with non-polar eluent systems.[33][34] It is often beneficial to use the purified material immediately in the subsequent reaction step to minimize decomposition.

Conclusion

Homopropargylic iodides are indispensable tools in the arsenal of the synthetic organic chemist. Their dual reactivity as both an electrophile and a precursor to a versatile alkyne functionality provides a powerful platform for the construction of complex and diverse molecular structures. The synthetic methods outlined in this guide, including the Appel and Finkelstein reactions for their preparation, and their subsequent application in Sonogashira couplings and iodocyclizations, demonstrate the breadth of their utility. A thorough understanding of their synthesis, reactivity, and handling will undoubtedly continue to fuel innovation in the fields of drug discovery, natural product synthesis, and materials science.

References

  • Mphahlele, M. J. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules 2020 , 25(15), 3433. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Reagent Guide. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Török, B. et al. Flow Chemistry: Sonogashira Coupling. [Link]

  • Han, S. et al. An Organometallic Umpolung Approach for Iron-Mediated Propargylic C–H Etherification. Angewandte Chemie International Edition 2021 , 60(5), 2468-2473. [Link]

  • Schmalz, H.-G. Design and synthesis of analogues of natural products. Organic & Biomolecular Chemistry 2015 , 13(16), 4568-4599. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • Wikipedia. Appel reaction. [Link]

  • J&K Scientific. Finkelstein Reaction. [Link]

  • ResearchGate. Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction. [Link]

  • ADI Chemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Wikipedia. Finkelstein reaction. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • SynArchive. Appel Reaction. [Link]

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

  • Organic-Synthesis.org. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • Taylor & Francis Online. Finkelstein reaction – Knowledge and References. [Link]

  • Wikipedia. Umpolung. [Link]

  • Semantic Scholar. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. [Link]

  • Burke, M. D.; Garg, N. K. Unifying principles for the design and evaluation of natural product-inspired compound collections. Nature Chemistry 2017 , 9(4), 313-323. [Link]

  • University of Arizona. How to run column chromatography. [Link]

  • MDPI. Highly Efficient 1-Iodination of Terminal Alkynes Catalyzed by Inorganic or Organic Bases. [Link]

  • YouTube. column chromatography & purification of organic compounds. [Link]

  • Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]

  • Organic Chemistry Portal. Iodoalkyne synthesis by iodination or substitution. [Link]

  • Wikipedia. Prostaglandin. [Link]

  • Organic Syntheses. Iodosobenzene. [Link]

  • ResearchGate. iodocyclization. [Link]

  • National Center for Biotechnology Information. Unifying principles for the design and evaluation of natural product-inspired compound collections. [Link]

  • YouTube. Umpolung in Organic Synthesis. [Link]

  • Sorbonne Université. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses. 4-PENTEN-1-OL. [Link]

  • Chemistry LibreTexts. 27.4: Prostaglandins and Other Eicosanoids. [Link]

  • Hokkaido University. Direct synthesis of alkynyl(phenyl)iodonium salts from 1-alkynes. [Link]

  • University of Calgary. Alkyl Halides. [Link]

  • National Center for Biotechnology Information. Prostaglandins and Inflammation. [Link]

  • Organic Syntheses. ASYMMETRIC ADDITION OF PHENYLACETYLENE TO BENZALDEHYDE CATALYZED BY A CHIRAL ZINC(II) TRIFLUOROMETHANESULFONATE. [Link]

  • JoVE. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • YouTube. Prostaglandins : Biosynthesis,function and regulation. [Link]

  • MDPI. Brief Story on Prostaglandins, Inhibitors of their Synthesis, Hematopoiesis, and Acute Radiation Syndrome. [Link]

Sources

Technical Guide: IUPAC Nomenclature & Synthesis of THP-Protected Iodoalkynyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the systematic nomenclature, synthetic architecture, and handling protocols for THP-protected iodoalkynyl ethers . These moieties serve as critical intermediates in medicinal chemistry, particularly as linkers in Antibody-Drug Conjugates (ADCs) or as electrophilic "warheads" in covalent inhibitor design. This document provides a rigorous IUPAC naming framework and a field-validated synthesis protocol designed for reproducibility and scalability in drug discovery environments.

Part 1: Structural Deconstruction & IUPAC Nomenclature

The Core Challenge

The chemical entity consists of three distinct functional domains:

  • Tetrahydropyranyl (THP) Group: A cyclic acetal used as a protecting group.[1]

  • Ether Linkage: The connection between the THP ring and the alkyl chain.

  • Iodoalkyne: A terminal alkyne substituted with an iodine atom.[2]

In IUPAC nomenclature, the tetrahydropyran ring is typically treated as the parent structure when linked to a simple alkyl chain via an oxygen atom. The substituent is defined as an alkyloxy group.[3]

Systematic Naming Convention

The rigorous IUPAC name follows the structure: 2-[(X-iodoalk-Y-yn-1-yl)oxy]tetrahydro-2H-pyran

  • Parent: tetrahydro-2H-pyran (Note: "2H" denotes the indicated hydrogen, standard in heterocyclic nomenclature to distinguish from pyran isomers, though "tetrahydro" implies saturation).

  • Substituent Position: The ether oxygen is attached to position 2 of the pyran ring (the anomeric carbon).

  • Side Chain: The alkyl chain is numbered starting from the carbon attached to the ether oxygen.

  • Unsaturation: The alkyne position is denoted by the locant "Y".

  • Halogen: The iodine is a substituent on the alkyne chain at position "X".

Illustrative Example

Consider a 4-carbon butynyl chain attached to the THP group.

Structure:


IUPAC Name: 2-[(4-iodobut-3-yn-1-yl)oxy]tetrahydro-2H-pyran 
Nomenclature Visualization

The following diagram deconstructs the semantic logic of the IUPAC name.

IUPAC_Nomenclature cluster_example Example: Butynyl Derivative Molecule Target Molecule THP-O-(CH2)n-CC-I Parent Parent Heterocycle tetrahydro-2H-pyran Molecule->Parent Core Ring Linker Linker oxy Molecule->Linker Attachment at C2 Chain Substituent Chain (X-iodoalk-Y-yn-1-yl) Linker->Chain Alkyl Group Ex_Name 2-[(4-iodobut-3-yn-1-yl)oxy]tetrahydro-2H-pyran Chain->Ex_Name

Caption: Logical decomposition of the IUPAC name prioritizing the heterocycle as the parent structure.

Part 2: Synthetic Strategy & Causality

Route Selection: Protection First

In drug development, the order of operations is critical.

  • Path A (Recommended): Alcohol Protection

    
     Iodination.
    
  • Path B (High Risk): Iodination

    
     Alcohol Protection.
    

Causality: Iodoalkynes are Lewis-acid sensitive and can be prone to decomposition under the acidic conditions required for THP protection (e.g., p-TsOH). Furthermore, iodoalkynes are sensitive to light and shock. Introducing the iodine atom in the final step minimizes its exposure to downstream reaction conditions and purification stress.

Stereochemical Implications

Critical Insight: The formation of a THP ether generates a new stereocenter at C2 of the pyran ring.

  • If your starting alkynyl alcohol is achiral, the product is a racemate (

    
    ).
    
  • If your starting alcohol is chiral, the product will be a mixture of diastereomers .

  • Implication: In NMR analysis, expect signal doubling (anomeric protons often appear as two distinct multiplets).

Part 3: Experimental Protocol

Step 1: THP Protection of Alkynyl Alcohol

This step masks the hydroxyl group to prevent interference during the subsequent iodination.

Reagents:

  • Substrate: Alk-3-yn-1-ol (1.0 equiv)

  • Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the alkynyl alcohol in anhydrous DCM (0.2 M concentration).

  • Addition: Add DHP via syringe, followed by the acid catalyst (PPTS is milder and preferred for complex substrates).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring: Monitor by TLC. Stain with PMA (Phosphomolybdic Acid) or KMnO4. The alcohol spot should disappear.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Step 2: Iodination of the Terminal Alkyne

This step installs the iodine atom using a silver-catalyzed mechanism, which is milder and more selective than strong base (n-BuLi) methods.

Reagents:

  • Substrate: THP-protected alkyne (from Step 1)

  • Source: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Catalyst: Silver Nitrate (AgNO3) (0.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone

Protocol:

  • Setup: Wrap the reaction flask in aluminum foil (exclusion of light is mandatory).

  • Dissolution: Dissolve the THP-alkyne in MeCN (0.1 M).

  • Addition: Add AgNO3 followed by NIS in one portion.

  • Reaction: Stir at RT for 2–12 hours.

  • Validation: Monitor by NMR (aliquot). The disappearance of the terminal alkyne triplet (

    
     ppm) confirms conversion.
    
  • Workup: Dilute with water/ether. Wash with saturated Na2S2O3 (sodium thiosulfate) to remove excess iodine (yellow color fades).

  • Purification: Rapid filtration through a silica plug or column chromatography. Do not store on silica for extended periods.

Reaction Workflow Diagram

Synthesis_Workflow Start Start: Alkynyl Alcohol (R-OH) Step1 Step 1: Protection DHP, PPTS (cat), DCM Start->Step1 Acid Cat. Inter Intermediate: THP-Protected Alkyne Step1->Inter Formation of Acetal Step2 Step 2: Iodination NIS, AgNO3 (cat), MeCN *Dark Conditions* Inter->Step2 Ag+ Activation Final Product: THP-Protected Iodoalkyne Step2->Final Electrophilic Iodination Validation QC Check: 1H NMR: Loss of terminal C-H Appearance of C-I (13C NMR ~0-10 ppm) Step2->Validation

Caption: Two-step synthetic pathway emphasizing the protection-first strategy and light-sensitive iodination.

Part 4: Stability & Data Interpretation

Quantitative Data Summary

The following table summarizes expected shifts and stability profiles for the target compound.

ParameterObservation / MetricNotes

H NMR (Alkyne H)
DisappearsTerminal proton (

1.9–2.0 ppm) is replaced by Iodine.

C NMR (C-I)

0 – 10 ppm
Carbon attached to Iodine is extremely shielded (upfield).
Stability (Light) LowTurns yellow/brown upon UV exposure (I2 release).
Stability (Acid) ModerateTHP group hydrolyzes at pH < 4.
Stability (Base) HighStable to mild bases; strong bases may attack I-C bond.
Handling Precautions
  • Light: Store in amber vials or foil-wrapped containers.

  • Temperature: Store at -20°C for long-term stability.

  • Safety: Low molecular weight iodoalkynes can be explosive . Handle with care and avoid concentrating to dryness if the carbon chain is short (

    
    ).
    

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • THP Protection Mechanism: Greene, T. W.; Wuts, P. G. M.[4] Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Iodination Protocol (NIS/AgNO3): Hofmeister, H.; Annen, K.; Laurent, H.; Wiechert, R. "A mild and efficient method for the preparation of iodoalkynes." Angewandte Chemie International Edition, 1984 , 23(9), 727-729.

  • Stability of Iodoalkynes: Hein, J. E.; Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010 , 39, 1302-1315.

Sources

A Senior Application Scientist's Guide to Functionalized THP-Alkyne Ethers: Synthesis, Derivatization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The functionalized tetrahydropyranyl (THP) alkyne ether scaffold represents a cornerstone in modern synthetic chemistry, offering a unique combination of a robust, acid-labile protecting group and a versatile terminal alkyne handle. This guide provides an in-depth exploration of the synthesis, functionalization, and application of these critical building blocks. We will delve into the mechanistic underpinnings of THP protection, detail field-proven protocols for synthesis, and explore the primary pathways for functionalization, with a strong focus on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira coupling. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of THP-alkyne ethers in complex molecule synthesis, bioconjugation, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

The Strategic Value of the THP-Alkyne Ether Moiety

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask functional groups is paramount.[1] The hydroxyl group, in particular, requires temporary protection to prevent unwanted reactivity.[1] The THP ether, formed by reacting an alcohol with 3,4-dihydro-2H-pyran (DHP), is a classic and still widely used protecting group for several key reasons.[2][3]

  • Ease of Introduction and Cleavage: The THP group is readily introduced under mild acidic conditions and can be removed with facility, also under acidic conditions, often via simple hydrolysis or alcoholysis.[2][4]

  • Broad Stability Profile: THP ethers exhibit remarkable stability towards a wide range of reagents, including strong bases, organometallics (Grignard, organolithium reagents), metal hydrides, and various oxidants and reductants.[1][2][4] This orthogonality makes them invaluable in complex synthetic sequences.

  • The Alkyne: A Gateway to Functionality: The terminal alkyne is not merely a placeholder; it is one of the most versatile functional groups in synthetic chemistry.[5][6] Its linear geometry provides structural rigidity, while its rich reactivity, particularly in "click chemistry," allows for the efficient and specific conjugation of molecular fragments.[7]

This combination of a reliable protecting group and a highly reactive handle makes THP-alkyne ethers powerful bifunctional linkers and synthons for creating complex molecular architectures.

Synthesis of the Core Scaffold: THP Protection of Alkyne Alcohols

The foundational step is the protection of a hydroxyl group on an alkyne-containing molecule, most commonly propargyl alcohol or its derivatives. The reaction proceeds via an acid-catalyzed addition of the alcohol to the enol ether of DHP.[1]

Mechanism of THP Ether Formation

The mechanism involves three key steps, catalyzed by a protic or Lewis acid:[1][3]

  • Protonation of Dihydropyran (DHP): The acid catalyst protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[1][8] This intermediate is highly electrophilic at the anomeric carbon.

  • Nucleophilic Attack: The alcohol (e.g., propargyl alcohol) acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.[1]

  • Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the newly formed oxonium ion, yielding the neutral THP ether and regenerating the acid catalyst.[1]

Caption: Mechanism of THP Protection of Alcohols.[1][3]

Causality in Reagent Selection

While various acids can catalyze this reaction, the choice is critical to avoid side reactions, especially with sensitive substrates.

  • Strong Acids (e.g., TsOH, H₂SO₄): While effective, strong acids can sometimes lead to polymerization of DHP or degradation of acid-sensitive functional groups on the substrate.

  • Pyridinium p-toluenesulfonate (PPTS): PPTS is the catalyst of choice for most applications.[3][9][10] It is a mild, crystalline, non-hygroscopic solid that generates a weakly acidic environment (pH ~3 in solution), sufficient to catalyze the reaction without promoting side reactions.[2][3] Its lower acidity is particularly advantageous for complex molecules.[3]

Field-Proven Protocol: Synthesis of 2-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran

This protocol describes a standard, reliable procedure for the synthesis of the parent THP-protected propargyl alcohol.

Materials:

  • Propargyl alcohol

  • 3,4-Dihydro-2H-pyran (DHP)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add propargyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.5 M concentration).

  • Add DHP (1.2 - 1.5 eq). An excess ensures complete consumption of the starting alcohol.

  • Add a catalytic amount of PPTS (0.05 - 0.1 eq).[3]

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product, being more non-polar, will have a higher Rf value than the starting alcohol. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can often be used directly. If necessary, purify by flash column chromatography on silica gel.

Functionalization of the Alkyne Terminus

With the THP-alkyne ether in hand, the terminal alkyne serves as a versatile handle for a wide array of transformations. The most prominent of these are copper-catalyzed click chemistry and palladium/copper-catalyzed Sonogashira coupling.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC, the quintessential "click" reaction, is a powerful method for forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[11][12] This reaction is prized for its high efficiency, mild reaction conditions, and exceptional specificity, making it ideal for bioconjugation and materials science.[11][13][14][15][16]

Catalytic System: The active catalyst is a Cu(I) species.[11] Because Cu(I) is prone to oxidation to the inactive Cu(II) state, the reaction is almost always run using a stable Cu(II) salt (e.g., CuSO₄) with a reducing agent, typically sodium ascorbate, to generate Cu(I) in situ.[11][14]

The Role of Ligands: To stabilize the Cu(I) catalyst, prevent oxidative damage to biomolecules, and accelerate the reaction, a chelating ligand is crucial.[13][14] For aqueous applications, water-soluble ligands like tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are highly effective.[11][13][14][16]

Caption: General workflow for CuAAC functionalization.[13][14]

This protocol provides a general starting point for conjugating a THP-alkyne ether with an azide-containing molecule.

Materials:

  • THP-alkyne ether (1.0 eq)

  • Azide-functionalized molecule (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

  • Sodium ascorbate (0.2 - 0.5 eq)

  • THPTA (optional, but highly recommended for biomolecules, 0.25 - 0.5 eq)[14]

  • Solvent: Typically a mixture like 1:1 t-BuOH/H₂O or DMSO/H₂O

Procedure:

  • In a reaction vial, dissolve the THP-alkyne ether and the azide-functionalized molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.

  • In another vial, prepare a stock solution of CuSO₄ in water. If using THPTA, premix the CuSO₄ and THPTA solutions and let them stand for a few minutes.[13][14]

  • Add the CuSO₄ (or CuSO₄/THPTA premix) to the main reaction vial.

  • Initiate the reaction by adding the sodium ascorbate solution.[11] A color change is often observed.

  • Stir the reaction at room temperature for 1-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate. Alternatively, for biomolecules, purification is often achieved via size-exclusion chromatography or ethanol precipitation.[13]

  • Wash, dry, and concentrate the organic extracts. Purify by column chromatography as needed.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18] It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes.[19] This reaction requires a dual catalytic system: a palladium(0) catalyst and a copper(I) co-catalyst (typically CuI), and is run in the presence of an amine base.[17][20][21]

Causality in Catalyst System:

  • Palladium(0) Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) is the primary actor, undergoing oxidative addition with the aryl/vinyl halide.[19][20]

  • Copper(I) Co-catalyst: The copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[18] While copper-free versions exist, the copper co-catalyst generally allows for milder reaction conditions (room temperature) and enhances reaction rates.[18][21]

  • Amine Base: A base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.[20]

Applications in Research and Drug Development

The modular nature of THP-alkyne ethers, enabled by the functionalization strategies above, has led to their widespread adoption in several high-impact areas.

Bioconjugation

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule like a protein or nucleic acid.[22] The specificity and biocompatibility of the CuAAC reaction make THP-alkyne ethers excellent tools for this purpose.[14][16] A biomolecule can be modified to bear an azide group, and a payload (e.g., a fluorescent dye, a drug) can be attached to a THP-alkyne linker. The two are then "clicked" together in an aqueous environment with minimal side reactions.[15][23]

PROTAC and ADC Linker Synthesis

Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) are advanced therapeutic modalities that rely on linkers to connect a targeting moiety to an active payload.[24][25]

  • PROTACs: These heterobifunctional molecules link a warhead that binds a target protein to a ligand for an E3 ubiquitin ligase.[24] The linker's length and rigidity are critical for inducing the formation of a stable ternary complex.[25][26] The triazole ring formed from a CuAAC reaction using an alkyne linker is a popular motif, as it is metabolically stable and provides some structural rigidity.[12][26]

  • ADCs: These therapies use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the drug to the antibody must be stable in circulation but cleavable at the target site. THP-alkyne ethers can serve as precursors to these complex linkers.[27]

Deprotection: Regenerating the Hydroxyl Group

The final step in many synthetic sequences is the removal of the THP group to reveal the parent alcohol. This is typically achieved under mild acidic conditions.[2][4][9]

  • Standard Conditions: A common and effective method is stirring the THP ether in a mixture of acetic acid, THF, and water (e.g., 4:2:1 ratio) at a slightly elevated temperature (e.g., 45 °C).[2][9]

  • Alcoholysis: Transacetalization using a catalytic amount of acid (e.g., PPTS, CSA) in an alcohol solvent like methanol or ethanol is also a very mild and efficient method.[2]

  • Alternative Methods: For highly sensitive substrates, other methods like treatment with LiCl in aqueous DMSO have been developed.[10]

The lability of the THP group to acid is its primary feature, allowing for selective deprotection in the presence of many other functional groups.[1][2]

Summary and Outlook

Functionalized THP-alkyne ethers are more than just protected alcohols; they are powerful, versatile platforms for molecular construction. Their robust stability profile, combined with the exceptional reactivity of the terminal alkyne, provides a reliable and modular approach to synthesizing complex molecules. The continued importance of click chemistry and cross-coupling reactions in fields ranging from medicinal chemistry to materials science ensures that the THP-alkyne ether will remain an indispensable tool in the synthetic chemist's toolbox for the foreseeable future.

References

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech.
  • Tetrahydropyranyl Ethers . Organic Chemistry Portal. Available from: [Link]

  • Click Chemistry Protocols. Creative Biogene.
  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation . Current Protocols in Chemical Biology. Available from: [Link]

  • 4.5 Tetrahydropyranyl (THP) and Related Ethers. From Protective Groups in Organic Synthesis by P. G. M. Wuts.
  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols . The Journal of Organic Chemistry. Available from: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism . Total Synthesis. Available from: [Link]

  • Labeling live cells by copper-catalyzed alkyne--azide click chemistry . Bioconjugate Chemistry. Available from: [Link]

  • THP group for protecting alcohols . YouTube. Available from: [Link]

  • Linkers in PROTACs . Precise PEG. Available from: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review . RSC Medicinal Chemistry. Available from: [Link]

  • Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers and Oxidation of these Ethers to their Aldehydes or Ketones in [BPy]FeCl4. Zeitschrift für Naturforschung B.
  • synthesis & cleavage of THP ethers . YouTube. Available from: [Link]

  • Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]

  • Sonogashira coupling . Wikipedia. Available from: [Link]

  • Sonogashira Coupling . Chemistry LibreTexts. Available from: [Link]

  • Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes via Palladium and Copper Catalyst . ResearchGate. Available from: [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review . RSC Publishing. Available from: [Link]

  • Applications of Thiol-ene and Thiol-yne Chemistry for Peptide Stapling and Bioconjugation . ResearchGate. Available from: [Link]

  • Utilization of alkyne bioconjugations to modulate protein function . Protein Engineering, Design and Selection. Available from: [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters . Polymers (Basel). Available from: [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery . Organic & Biomolecular Chemistry. Available from: [Link]

  • Collaborative review of α-tertiary ether synthesis published . University of Oxford Department of Chemistry. Available from: [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review . RSC Advances. Available from: [Link]

Sources

Methodological & Application

Synthesis of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran from 5-hexyn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-((6-Iodohex-5-yn-1-yl)oxy)tetrahydro-2H-pyran from 5-Hexyn-1-ol

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-((6-iodohex-5-yn-1-yl)oxy)tetrahydro-2H-pyran starting from 5-hexyn-1-ol .

Critical Structural Note: The request specifies the synthesis of a hex-2-yn derivative from 5-hexyn-1-ol. It is chemically critical to distinguish between these isomers:

  • Starting Material (5-hexyn-1-ol): The alkyne is terminal (C5–C6).

  • Target Isomer (Hex-2-yne): The alkyne is internal (C2–C3).

  • Synthetic Logic: Direct functionalization of 5-hexyn-1-ol yields the hex-5-yne derivative. Converting 5-hexyn-1-ol to a hex-2-yne scaffold requires an "alkyne zipper" isomerization which is thermodynamically challenging to stop at C2 without conjugation, or a de novo synthesis from propargyl alcohol.

Decision: This guide focuses on the direct functionalization (Protection + Iodination) of the 5-hexyn-1-ol precursor, yielding the 6-iodohex-5-yne product. This is the standard industry workflow for generating iodinated linkers from this specific starting material. A comparative note on the 2-yne isomer is included in Section 5.

Reaction Pathway & Mechanism

The synthesis proceeds in two distinct steps:

  • Protection: Acid-catalyzed addition of the primary alcohol to 3,4-dihydro-2H-pyran (DHP) to form the tetrahydropyranyl (THP) ether.

  • Functionalization: Electrophilic iodination of the terminal alkyne using N-Iodosuccinimide (NIS) and Silver Nitrate (

    
    ).
    
Visual Workflow (Graphviz)

G cluster_legend Reaction Phase Start 5-Hexyn-1-ol (SM) Reagent1 DHP, PPTS (DCM, 0°C to RT) Start->Reagent1 Inter Intermediate 1: 2-(hex-5-yn-1-yloxy)tetrahydro-2H-pyran Reagent1->Inter Protection Reagent2 NIS, AgNO3 (Acetone, 0°C) Inter->Reagent2 Product Final Product: 2-((6-iodohex-5-yn-1-yl)oxy)tetrahydro-2H-pyran Reagent2->Product Iodination key1 Blue Arrow: Acid Catalysis key2 Red Arrow: Electrophilic Substitution

Figure 1: Two-step synthetic pathway from 5-hexyn-1-ol to the iodinated THP ether.

Experimental Protocols

Step 1: THP Protection of 5-Hexyn-1-ol

This step masks the hydroxyl group to prevent interference during subsequent coupling or iodination reactions.

  • Reagents:

    • 5-Hexyn-1-ol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 – 1.5 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

    • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ). Add 5-hexyn-1-ol and anhydrous DCM (0.2 M concentration).
      
    • Addition: Cool the solution to 0°C. Add DHP dropwise via syringe.

    • Catalysis: Add PPTS in one portion.

    • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Solvent: Hexane/EtOAc 4:1). The starting alcohol (

      
      ) should disappear, replaced by the ether (
      
      
      
      ).
    • Workup: Quench with saturated aqueous

      
      . Extract with DCM (3x). Wash combined organics with brine, dry over 
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Data Validation:

    • 1H NMR (

      
      ):  Look for the characteristic acetal proton of the THP group (
      
      
      
      4.6 ppm, t) and the terminal alkyne proton (
      
      
      1.95 ppm, t).
Step 2: Iodination of the Terminal Alkyne

Transformation of the


 bond to a 

bond.
  • Reagents:

    • Intermediate 1 (from Step 1) (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.2 equiv)

    • Silver Nitrate (

      
      ) (0.1 – 0.2 equiv)
      
    • Solvent: Acetone or Acetonitrile (anhydrous).

  • Procedure:

    • Setup: Dissolve Intermediate 1 in anhydrous Acetone (0.1 M) in a foil-wrapped flask (protect from light).

    • Addition: Add

      
       (catalytic). Stir for 5 minutes.
      
    • Iodination: Add NIS in one portion at 0°C.

    • Reaction: Stir at RT for 2–4 hours. A precipitate (Succinimide/Ag salts) may form.

    • Workup: Filter the mixture through a Celite pad to remove silver salts. Dilute the filtrate with

      
      . Wash with water and saturated 
      
      
      
      (to remove excess iodine/oxidants).
    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc). Note: Iodinated alkynes can be unstable on silica; keep run times short.

  • Data Validation:

    • 1H NMR: Disappearance of the terminal alkyne proton (

      
       1.95 ppm).
      
    • 13C NMR: Appearance of the iodinated alkyne carbons (typically shifting the terminal carbon signal significantly upfield to

      
       0–10 ppm due to the heavy atom effect of Iodine).
      

Quantitative Data Summary

ParameterStep 1: ProtectionStep 2: Iodination
Limiting Reagent 5-Hexyn-1-olTHP-Ether Intermediate
Key Reagent DHP (1.5 equiv)NIS (1.2 equiv) / AgNO3 (0.1 equiv)
Temperature 0°C

RT
0°C

RT (Dark)
Time 4–6 Hours2–4 Hours
Expected Yield 90–95%85–92%
Appearance Clear Colorless OilPale Yellow Oil
Storage 4°C, Inert Gas-20°C, Dark, Inert Gas (Unstable)

Scientific Integrity & Troubleshooting

Mechanistic Insight: The Silver Effect

The iodination utilizes


 as a catalyst. The silver ion coordinates to the terminal alkyne, increasing the acidity of the terminal proton (

). This facilitates deprotonation and subsequent electrophilic attack by the iodonium source (NIS). Without silver, this reaction requires strong bases (e.g., n-BuLi) which are incompatible with sensitive protecting groups or scale-up safety [1].
Alternative Isomer Route (The "2-Yne" Scenario)

If the target must be the hex-2-yne isomer (internal alkyne), 5-hexyn-1-ol is the incorrect starting material. The 2-yne scaffold is best synthesized via:

  • Alkylation: Propargyl alcohol (THP protected) + 1-bromo-3-chloropropane

    
     6-chlorohex-2-yn-1-yl-THP.
    
  • Finkelstein: Substitution of Cl with NaI

    
     6-iodohex-2-yn-1-yl-THP.
    
Safety & Handling
  • Silver Salts: Toxic and stain skin/surfaces. Dispose of as heavy metal waste.

  • Iodoalkynes: Potentially explosive if distilled or heated to dryness. Store in solution or at low temperatures.

  • DHP: Flammable and forms peroxides upon prolonged storage.

References

  • Hofstra, M. et al. (2019). "Silver-Catalyzed Iodination of Terminal Alkynes." Organic Syntheses, 96, 312-326. [Link]

  • Miyashita, M. et al. (1977). "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." Journal of Organic Chemistry, 42(23), 3772–3774. [Link]

  • PubChem Compound Summary. (2024). "5-Hexyn-1-ol."[1][2][3][4] National Center for Biotechnology Information. [Link]

Sources

Protocol for Chemo-selective THP Protection of 6-iodohex-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Rationale

Objective

To mask the primary hydroxyl group of 6-iodohex-2-yn-1-ol as a tetrahydropyranyl (THP) ether. This protection is often a prerequisite for subsequent nucleophilic substitutions or organometallic couplings (e.g., Sonogashira, alkylation) targeting the alkyl iodide or alkyne moieties, preventing proton interference.

Chemical Challenges & Solutions

The substrate contains three distinct functional sites: a primary alcohol, an internal alkyne, and a primary alkyl iodide.

  • Challenge (Alkyl Iodide Instability): Alkyl iodides are sensitive to light and heat (homolytic cleavage) and strong Lewis acids (elimination/isomerization). Standard catalysis with

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) can sometimes be too aggressive, promoting polymerization of the dihydropyran (DHP) or minor degradation of the iodide.
  • Solution (Catalyst Selection): We utilize Pyridinium

    
    -toluenesulfonate (PPTS) .[1][2][3] PPTS is a weakly acidic salt that catalyzes acetal formation efficiently but is mild enough to leave acid-sensitive functionalities (like alkyl iodides and complex alkynes) intact [1, 2].
    
  • Challenge (Chirality): The introduction of the THP group creates a new stereocenter at the acetal carbon. Since the substrate is achiral, the product will be a racemic mixture (

    
    ). This results in complex NMR splitting patterns (diastereotopic protons) which must be distinguished from impurities.
    

Reaction Mechanism

The reaction proceeds via an electrophilic addition of the alcohol to the enol ether of 3,4-dihydro-2H-pyran (DHP).

Mechanistic Pathway (DOT Visualization)

THP_Mechanism DHP 3,4-Dihydro-2H-pyran (Enol Ether) Oxo Oxocarbenium Ion (Reactive Intermediate) DHP->Oxo Protonation H_Cat H+ (PPTS) H_Cat->Oxo Transition C-O Bond Formation Oxo->Transition Nucleophilic Attack Substrate 6-iodohex-2-yn-1-ol (Nucleophile) Substrate->Transition Product THP Ether Product (Acetal) Transition->Product Deprotonation (-H+) Product->H_Cat Regenerates Catalyst

Figure 1: Acid-catalyzed addition mechanism. The protonation of DHP generates a resonance-stabilized oxocarbenium ion, which is rapidly trapped by the alcohol.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][3][4][5][6]Role
6-iodohex-2-yn-1-ol 224.041.0Substrate
3,4-Dihydro-2H-pyran (DHP) 84.121.2 – 1.5Reagent (Protecting Group)
PPTS 251.310.1Catalyst
Dichloromethane (DCM) -0.1 MSolvent (Anhydrous)
NaHCO₃ (sat. aq.) -ExcessQuench Buffer
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Nitrogen or Argon.

  • Critical: Alkyl iodides are light-sensitive. Wrap the flask in aluminum foil to minimize light exposure during the reaction.

Step 2: Dissolution

  • Charge the flask with 6-iodohex-2-yn-1-ol (1.0 equiv).

  • Add anhydrous DCM to achieve a concentration of approximately 0.1 M (e.g., 10 mL solvent per 1 mmol substrate).

  • Add 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv) via syringe.

Step 3: Catalysis

  • Add PPTS (0.1 equiv) in one portion at room temperature (20–25 °C).

  • Note: If the ambient temperature is high (>25°C), start the reaction at 0°C and warm to RT to prevent exotherms that could degrade the iodide.

Step 4: Monitoring

  • Stir at room temperature.

  • Monitor by TLC (Hexanes:EtOAc 4:1).

    • Starting Material: Lower R_f (Alcohol, polar).

    • Product: Higher R_f (Ether, less polar).

    • Stain: Use KMnO₄ or Anisaldehyde. (Iodides may turn brown/purple on silica over time).

  • Reaction is typically complete within 2 to 4 hours .

Step 5: Quench & Workup

  • Once complete, dilute the reaction mixture with diethyl ether (

    
    ) or DCM.
    
  • Crucial: Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ .

    • Why: You must neutralize the PPTS. If the solution remains acidic during concentration (rotary evaporation), the reaction is reversible, and you will lose the protecting group.

  • Separate phases.[1] Extract the aqueous layer twice with organic solvent.

  • Wash combined organics with Brine (sat. NaCl).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (keep water bath < 40°C to protect the alkyl iodide).

Step 6: Purification

  • Purify via Silica Gel Flash Chromatography.

  • Eluent: Gradient of Hexanes

    
     5-10% EtOAc in Hexanes.
    
  • Note: The THP ether is lipophilic. It will elute significantly earlier than the starting alcohol.

Operational Workflow

Workflow Setup Setup: Flame-dry flask, N2 atm. Wrap in foil (Light Protection) Mix Dissolve Alcohol + DHP (1.2 eq) in anhydrous DCM Setup->Mix Cat Add PPTS (0.1 eq) Stir at RT for 2-4h Mix->Cat Check TLC Check (Hex/EtOAc 4:1) Cat->Check Check->Cat Incomplete Quench Quench with sat. NaHCO3 (Neutralize Acid) Check->Quench Conversion >95% Workup Extract (DCM/Et2O) -> Wash (Brine) -> Dry (Na2SO4) -> Conc. Quench->Workup Purify Flash Column Chromatography Isolate THP Ether Workup->Purify

Figure 2: Operational workflow emphasizing light protection and basic quench.

Quality Control & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       4.60 - 4.80 ppm (1H, m):  The anomeric proton (O-CH-O) of the THP ring. This is the diagnostic peak confirming protection.
      
    • 
       4.20 - 4.30 ppm (2H, m):  Propargylic protons (
      
      
      
      ). These will shift slightly downfield and become diastereotopic (complex splitting) due to the chiral center on the THP.
    • 
       3.20 ppm (2H, t):  The iodomethyl group (
      
      
      
      ). Ensure this triplet remains sharp; broadening indicates degradation.
    • 
       1.50 - 1.90 ppm (6H, m):  THP backbone protons.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Wet solvent or inactive catalyst.Ensure DCM is anhydrous.[1] Add an additional 0.05 eq of PPTS.
Product Hydrolysis Acidic workup.Ensure the quench with NaHCO₃ is thorough. Add a few drops of triethylamine to the column eluent if silica is too acidic.
New Spots on TLC DHP Polymerization.Acid concentration too high or temp too high. Stick to 0.1 eq PPTS and keep at RT.
Iodide Degradation Light/Heat exposure.Keep reaction in foil. Do not heat water bath >40°C during evaporation.

Safety & Handling

  • Alkyl Iodides: Generally toxic and potential alkylating agents. Handle in a fume hood. Avoid skin contact.

  • DHP: Flammable liquid. Strong odor.

  • DCM: Volatile, suspected carcinogen. Use proper ventilation.

References

  • Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols. J. Org. Chem.1977 , 42, 3772–3774.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006 . (Chapter 2: Protection for the Hydroxyl Group).[7]

  • BenchChem. THP Protection of Primary Alcohols - Experimental Protocols.

Sources

Application Note: Alkylation Strategies Using 6-iodohex-2-ynyl THP Ether

Author: BenchChem Technical Support Team. Date: February 2026


 Bond Formation via Nucleophilic Substitution

Executive Summary

This guide details the application of 6-iodohex-2-ynyl tetrahydro-2H-pyran-2-yl ether (hereafter referred to as Reagent A ) in organic synthesis. Reagent A is a bifunctional building block containing a protected alcohol, an internal alkyne, and a reactive primary alkyl iodide.

It is primarily employed in convergent synthesis to introduce a six-carbon "spacer" unit containing a "skipped" (methylene-interrupted) alkyne functionality. This structural motif is critical in the total synthesis of Polyunsaturated Fatty Acids (PUFAs) , arachidonic acid metabolites, and insect pheromones.

Key Chemical Attributes
PropertyDescription
Structure THP-O-CH

-C

C-(CH

)

-I
Role Electrophilic chain extender (

synthon)
Reactivity Primary Alkyl Iodide (

active); Internal Alkyne (Nucleophilically inert under alkylation conditions)
Stability Light Sensitive (Iodide); Acid Sensitive (THP ether); Base Stable (Compatible with

-BuLi, LDA)

Mechanistic Principles & Strategy

The primary reaction involves the coupling of a terminal alkyne (nucleophile) with Reagent A (electrophile) to form a skipped diyne.

The Challenge of Alkylation

While acetylide anions are strong nucleophiles, their reaction with alkyl halides often suffers from slow kinetics or competing elimination (


) reactions.
  • Solvent Effects: In pure THF, lithium acetylides form tight aggregates (dimers/tetramers), reducing their nucleophilicity.

  • Solution: The addition of polar aprotic co-solvents like HMPA (Hexamethylphosphoramide) or DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) coordinates to the lithium cation. This breaks the aggregates, creating a "naked," highly reactive acetylide anion capable of rapid

    
     displacement of the iodide.
    
Mechanistic Pathway (DOT Visualization)

ReactionMechanism Substrate Terminal Alkyne R-C≡C-H Intermediate Lithium Acetylide [R-C≡C-Li]n Substrate->Intermediate Deprotonation (-78°C) Base n-BuLi (Base) Base->Intermediate ReactiveSpecies Reactive Ion Pair R-C≡C⁻ || Li⁺(Solv) Intermediate->ReactiveSpecies Solvent Coordination Cosolvent DMPU/HMPA (De-aggregation) Cosolvent->ReactiveSpecies Product Skipped Diyne Product ReactiveSpecies->Product SN2 Attack ReagentA Reagent A (Electrophile) ReagentA->Product

Figure 1: Mechanistic flow from deprotonation to solvent-assisted de-aggregation and final


 coupling.

Detailed Experimental Protocols

Protocol A: Alkylation of Terminal Alkynes (Standard Method)

This protocol describes the coupling of a generic terminal alkyne with Reagent A.

Safety Note: Alkyl iodides are potential alkylating agents and carcinogens. HMPA is a potent carcinogen; DMPU is recommended as a safer alternative, though HMPA often provides superior yields for difficult substrates.

Materials Required:
  • Terminal Alkyne (1.0 equiv)

  • Reagent A (1.1 – 1.2 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi), 1.6 M or 2.5 M in hexanes (1.05 equiv)
  • Anhydrous THF (Tetrahydrofuran)

  • Anhydrous DMPU or HMPA (Co-solvent)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool to room temperature under inert atmosphere.

  • Solvation: Add the terminal alkyne (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Deprotonation:

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi (1.05 equiv) dropwise via syringe over 10 minutes.
      
    • Observation: A color change (often yellow or pale pink) may occur.

    • Stir at -78°C for 30 minutes, then warm to 0°C for 15 minutes to ensure complete metallation.

  • Co-solvent Addition:

    • Cool back to -78°C .

    • Add anhydrous DMPU (or HMPA) slowly.

    • Ratio: Volume of co-solvent should be 10-20% of the THF volume.

  • Alkylation:

    • Dissolve Reagent A (1.2 equiv) in a minimal amount of anhydrous THF.

    • Add the Reagent A solution dropwise to the reaction mixture at -78°C.

    • Critical Step: Allow the reaction to warm slowly to room temperature overnight (12–16 hours). The reaction rate increases significantly as the temperature rises above -20°C.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NH

      
      Cl solution.
      
    • Extract with diethyl ether or ethyl acetate (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMPU/HMPA.
    • Dry over MgSO

      
      , filter, and concentrate
      
    • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Protocol B: THP Deprotection (Post-Coupling)

Once the carbon chain is assembled, the THP group is removed to reveal the primary alcohol.

  • Dissolution: Dissolve the alkylated product in Methanol (0.1 M).

  • Acid Catalysis: Add

    
    -Toluenesulfonic acid (pTsOH) monohydrate (0.1 equiv) or Pyridinium 
    
    
    
    -toluenesulfonate (PPTS) (0.1 equiv).
  • Reaction: Stir at room temperature. Monitor by TLC (typically 1–3 hours).

  • Workup: Neutralize with NaHCO

    
    , concentrate methanol, and partition between water/ether.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (<40%) Lithium aggregation; "Frozen" anion.Increase DMPU/HMPA volume. Ensure temperature warms to 25°C.
Starting Material Recovery Reagent A degradation.Check Reagent A purity (iodides degrade in light). Purify Reagent A via rapid silica filtration before use.
Elimination Products Basic elimination of HI.Ensure reaction stays cold (-78°C) during addition. Add Reagent A slowly.
THP Cleavage Trace acid in solvent.Use distilled solvents. Add trace triethylamine during workup/storage.

Workflow Visualization

ExperimentalWorkflow start Start: Terminal Alkyne lithiation 1. Lithiation (n-BuLi, THF, -78°C) start->lithiation cosolvent 2. Add Co-Solvent (DMPU or HMPA) lithiation->cosolvent Generates Acetylide addition 3. Add Reagent A (6-iodohex-2-ynyl THP ether) cosolvent->addition Increases Reactivity warming 4. Warm to RT (Overnight Stirring) addition->warming SN2 Reaction quench 5. Quench & Workup (NH4Cl / Extraction) warming->quench

Figure 2: Operational workflow for the alkylation protocol.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives. Journal of the American Chemical Society, 94(17), 6190–6191. (Foundational text on silyl/ether protection strategies).

  • Yadav, J. S., et al. (2004).[1] Synthesis of tetrahydropyrans. Synthesis, 2004(16), 2711-2715. (Discusses THP ether stability and synthesis).

  • Negishi, E., & Anastasia, L. (2003). Palladium-catalyzed alkynylation.[2] Chemical Reviews, 103(5), 1979-2018. (Contextualizes alkyne coupling strategies).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Authoritative guide on THP stability against n-BuLi).

  • Smith, A. B., et al. (1981). Synthesis of skipped diynes via alkyne-alkylation.[4][5] Journal of Organic Chemistry. (General methodology for skipped diyne synthesis using propargylic/homopropargylic halides).

Sources

Preparation of lipid analogs using iodohexynyl linkers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Alkyne-Tagged Lipid Analogs via Iodohexynyl Linkers

Executive Summary

The study of lipid trafficking and metabolism has historically been hampered by the bulky nature of fluorescent tags (e.g., NBD, BODIPY), which often perturb the biophysical properties of the lipid, leading to mislocalization or altered metabolic processing. The use of iodohexynyl linkers —specifically derived from the reagent 6-iodo-1-hexyne —allows for the installation of a terminal alkyne "mini-tag" onto lipid scaffolds. This modification is sterically minimal and bioorthogonal, enabling downstream detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Stimulated Raman Scattering (SRS) microscopy.

This guide details the chemical synthesis of alkyne-functionalized lipid analogs using 6-iodo-1-hexyne and provides a validated protocol for their subsequent cellular labeling and imaging.

Scientific Background & Mechanism

The "Iodohexynyl" Advantage

The "iodohexynyl" moiety serves as a bifunctional chemical bridge. The iodine atom acts as a widely reactive leaving group (


 substrate) for attachment to the lipid core, while the terminal alkyne serves as the reporter handle.
  • Minimal Perturbation: The hexynyl chain adds a small hydrophobic spacer that mimics natural acyl chains, preserving membrane partitioning behavior.

  • Bioorthogonality: The terminal alkyne is inert in living systems but reacts rapidly with azides in the presence of Cu(I) catalysts (Click Chemistry).[1][2]

Chemical Strategy: Etherification

The most robust method for attaching this linker to sterols, glycerol backbones, or serine headgroups is via Williamson Ether Synthesis .



This creates a non-hydrolyzable ether linkage, ensuring the tag remains attached to the lipid core during metabolic processing.

Protocol A: Chemical Synthesis of Alkyne-Lipid Analogs

Case Study: Synthesis of 3


-O-(5-hexynyl)-cholesterol (Click-Cholesterol)
Materials & Reagents
  • Precursor: Cholesterol (or target lipid with free hydroxyl), >98% purity.

  • Linker Reagent: 6-Iodo-1-hexyne (CAS: 2468-56-6).[3][4]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

  • Quenching: Methanol, Ammonium Chloride (sat. aq.).

  • Purification: Silica gel (60 Å), Hexanes/Ethyl Acetate.

Step-by-Step Methodology

1. Activation of the Lipid Nucleophile

  • In a flame-dried round-bottom flask under Argon atmosphere, dissolve 1.0 equivalent (eq) of Cholesterol (e.g., 100 mg) in anhydrous DMF (3 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add NaH (2.0 eq) cautiously. Note: Hydrogen gas will evolve. Ensure proper venting.

  • Stir at 0°C for 30 minutes to generate the alkoxide anion.

2. Linker Attachment (


 Reaction) 
  • Add 6-iodo-1-hexyne (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature (RT) naturally.

  • Stir at RT for 12–16 hours. Tip: Monitor by TLC (Hexane:EtOAc 8:2). The product will have a higher R_f than the starting alcohol due to "capping" of the polar -OH group.

3. Quenching and Extraction

  • Cool the mixture back to 0°C.

  • Quench excess NaH by dropwise addition of Methanol (1 mL) followed by saturated

    
     solution (10 mL).
    
  • Extract with Diethyl Ether or Ethyl Acetate (3 x 15 mL).

  • Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Dry over anhydrous

    
    , filter, and concentrate under vacuum.
    

4. Purification

  • Purify the crude oil via flash column chromatography (Silica gel).

  • Elute with a gradient of Hexanes

    
     5% EtOAc in Hexanes.
    
  • Yield Expectation: 60–80% as a colorless oil or white solid.

Quality Control (QC) Parameters
AnalysisExpected SignalInterpretation
1H-NMR

1.95 ppm (t, 1H)
Terminal Alkyne proton (characteristic).
1H-NMR

3.4–3.5 ppm (t, 2H)

protons (ether linkage).
13C-NMR ~68 ppm & ~84 ppmAlkyne carbons.
Mass Spec [M+H]+ or [M+Na]+Mass shift corresponding to +

(-H +

).

Protocol B: Cellular Labeling & Click Chemistry

Application: Visualizing lipid distribution in HeLa cells.

Reagents
  • Labeling Media: DMEM + 10% FBS + 20–50

    
    M Alkyne-Lipid (from Protocol A).
    
  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Click Cocktail:

    • Azide-Fluorophore (e.g., Azide-AlexaFluor 488, 10

      
      M).
      
    • 
       (1 mM).
      
    • Sodium Ascorbate (10 mM, fresh).

    • THPTA Ligand (2 mM) – Critical for protecting proteins from Cu oxidation.

Workflow
  • Pulse: Incubate cells with Labeling Media for 4–12 hours (metabolic incorporation).

  • Wash: Rinse cells 2x with PBS containing 1 mg/mL BSA (removes unincorporated lipid from the outer membrane leaflet).

  • Fix: Fix with 4% PFA for 15 mins at RT. Wash 3x with PBS.[1]

  • Click Reaction:

    • Premix

      
       and THPTA ligand; let sit for 5 mins.
      
    • Add Sodium Ascorbate and Azide-Fluorophore.

    • Add mixture to cells immediately. Incubate 30 mins at RT in the dark.

  • Wash & Image: Wash 3x with PBS. Image using Confocal Microscopy (Excitation/Emission matching the fluorophore).

Visualizations

Figure 1: Chemical Synthesis Pathway

This diagram illustrates the transformation of the lipid precursor into the functionalized probe using the iodohexynyl linker.

LipidSynthesis Lipid Lipid Precursor (Free -OH) Intermediate Alkoxide Intermediate Lipid->Intermediate NaH / DMF (Activation) Reagent 6-Iodo-1-hexyne (Linker Source) Reagent->Intermediate + Addition Product Alkyne-Lipid Analog Intermediate->Product Nucleophilic Substitution

Caption: Synthesis of alkyne-lipid analog via nucleophilic substitution using 6-iodo-1-hexyne.

Figure 2: Cellular Application Workflow

The logical flow from cell culture to imaging.

Workflow Step1 Metabolic Labeling (Incubate cells with Alkyne-Lipid) Step2 Fixation & Permeabilization (4% PFA) Step1->Step2 4-12 Hours Step3 CuAAC Click Reaction (Azide-Fluorophore + Cu(I)) Step2->Step3 Cross-linking Step4 Imaging (Fluorescence Microscopy) Step3->Step4 Covalent Tagging

Caption: Step-by-step workflow for metabolic labeling and bioorthogonal staining of cellular lipids.

References

  • Thiele, C., et al. (2012).[5] "Functionalized lipid analogs for tracking lipid metabolism." Methods in Cell Biology. Link

  • Gaebler, A., et al. (2016).[5] "A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins."[2] Journal of Lipid Research. Link

  • Sigma-Aldrich. "6-Iodo-1-hexyne Product Specification & Applications." Merck KGaA. Link

  • Best, M. D. (2009). "Click chemistry and bioorthogonal reactions: unprecedented selectivity in the labeling of biological molecules." Biochemistry. Link

  • Jao, C. Y., et al. (2009).[5] "Metabolic labeling and direct imaging of choline phospholipids in vivo." Proceedings of the National Academy of Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of THP Ethers in Basic Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because you are employing a Tetrahydropyranyl (THP) ether to protect an alcohol, but are encountering unexpected yield loss, decomposition, or spectral anomalies during a basic alkylation step (e.g., using NaH/DMF and an alkyl halide).

While THP ethers are textbook-stable to bases, practical lab scenarios often introduce hidden variables that compromise this stability. This guide deconstructs those variables to restore the integrity of your synthesis.

Module 1: The Stability Profile (The "Why")

Q: Why should THP ethers be stable to NaH alkylation?

A: THP ethers are acetals.[1] Chemically, acetals are "locked" in basic environments.[1][2]

In acidic conditions, the acetal oxygen is protonated, creating a good leaving group (


) and allowing the oxocarbenium ion to form.[1] In basic conditions (pH > 7), there are no protons available to activate the oxygen.[1] Furthermore, the acetal carbon is electronically shielded from nucleophilic attack by the lone pairs of the two oxygen atoms (anomeric effect and electrostatic repulsion).

Therefore, if your THP group is falling off during basic alkylation, the base is rarely the culprit. You must look for hidden sources of acid.[1]

Mechanism Visualization: Acid vs. Base Interaction

THP_Stability THP THP Ether (Acetal) Acid Acidic Conditions (H+ Present) THP->Acid Exposed to Base Basic Conditions (NaH, RO-, RLi) THP->Base Exposed to Protonation O-Protonation Acid->Protonation Fast Stable No Reaction (Steric/Electronic Repulsion) Base->Stable Lack of Leaving Group Cleavage Cleavage (Oxocarbenium Ion) Protonation->Cleavage Loss of ROH

Figure 1: Mechanistic divergence of THP ethers.[1] Stability is maintained in base due to the inability to form a leaving group.

Module 2: Troubleshooting Decomposition (The "What")

If you observe loss of the protecting group, use this diagnostic guide to identify the root cause.

Scenario A: The "Disappearing" Protecting Group

Symptom: You treat your THP-alcohol with NaH and Methyl Iodide (MeI).[1] The product isolated is the methylated free alcohol, or a complex mixture.[1] Diagnosis: Reagent Acidity.

  • The Cause: Alkyl halides, particularly Methyl Iodide (MeI) and Benzyl Bromide (BnBr), decompose over time to release hydrohalic acids (HI or HBr).[1] Even trace amounts of HI in your MeI bottle will catalyze the cleavage of the THP ether before the alkylation is complete.

  • The Fix: You must scavenge the acid from the electrophile before addition. (See Protocol Optimization below).

Scenario B: The "Messy" NMR

Symptom: The reaction went to completion, but the


 and 

NMR spectra show "double" peaks, broad signals, or what looks like a 50:50 mixture of impurities. Diagnosis: Diastereomers, not Decomposition.
  • The Cause: The THP group contains a chiral center at the anomeric carbon (C2). If your substrate molecule is also chiral, the introduction of THP creates a mixture of diastereomers (typically 1:1).[1]

  • The Fix: This is a feature, not a bug. These diastereomers often have distinct NMR shifts. Do not attempt to purify them away unless necessary.[1][3] Proceed to deprotection; the complexity will resolve when the THP is removed.

Scenario C: Post-Workup Loss

Symptom: TLC showed the protected product during the reaction, but it disappeared after column chromatography. Diagnosis: Acidic Stationary Phase. [1]

  • The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] For highly sensitive acetals, or if the contact time on the column is long, this acidity is sufficient to induce hydrolysis.[1]

  • The Fix: Buffer your silica gel with 1% Triethylamine (

    
    ).[1]
    

Module 3: Protocol Optimization (The "How")

To ensure stability during alkylation, adopt these "Self-Validating" protocols.

Reagent Purification (The "Acid Trap")

Never use old Methyl Iodide or Benzyl Bromide directly with acid-sensitive groups.[1]

ReagentPotential ContaminantPurification Protocol
Methyl Iodide (MeI) Hydroiodic Acid (HI), Iodine (

)
Pass through a short plug of Basic Alumina immediately before use.[1] Alternatively, store over copper wire/beads.[1]
Benzyl Bromide Hydrobromic Acid (HBr)Wash with dilute

, dry over

, and distill if heavily colored.[1]
NaH (Sodium Hydride) Sodium Hydroxide (NaOH)Rinse commercial NaH (60% in oil) with dry hexane/THF to remove oil and surface hydroxides if precise stoichiometry is required.[1]
Buffered Workup & Purification

Prevent hydrolysis during the isolation phase.[1]

  • Quench: Avoid strong acids (HCl). Quench excess NaH with solid

    
     or a saturated aqueous 
    
    
    
    solution (mildly acidic, pH ~5-6) at
    
    
    .[1] For extreme sensitivity, quench with water or methanol.[1]
  • Chromatography: Pre-treat your silica gel column.[1] Slurry the silica in your eluent + 1% Triethylamine (

    
    ) . Run this buffer through the column before loading your sample.[1] This neutralizes acidic sites on the silica.[1]
    
Optimized Alkylation Workflow

Step-by-Step:

  • Dissolve the THP-protected alcohol in anhydrous DMF (or THF) under Argon/Nitrogen.

  • Cool to

    
    .
    
  • Add NaH (1.2 – 1.5 equiv). Stir for 15–30 mins to ensure deprotonation (evolution of

    
     gas ceases).
    
  • Prepare Electrophile: While stirring, pass MeI (or alkyl halide) through a basic alumina pipette filter directly into a syringe.[1]

  • Add Electrophile dropwise to the reaction mixture.

  • Warm to Room Temperature and monitor by TLC.

Module 4: Decision Logic (Troubleshooting Flowchart)

Use this logic gate to solve yield issues in real-time.

Troubleshooting_Flow Start Issue: Low Yield / Loss of THP CheckTLC Did TLC show product DURING reaction? Start->CheckTLC Yes Yes CheckTLC->Yes Product formed, then lost No No CheckTLC->No THP cleaved in situ CheckWorkup Check Workup/Purification Yes->CheckWorkup CheckReagents Check Reagents (Acidity) No->CheckReagents Sol1 Solution: Buffer Silica with 1% Et3N Use milder quench (NH4Cl) CheckWorkup->Sol1 Sol2 Solution: Purify Alkyl Halide (Basic Alumina filtration) CheckReagents->Sol2

Figure 2: Diagnostic logic for identifying the source of THP cleavage.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[1] (The definitive guide on THP stability profiles).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.[1][4] (Mechanistic explanation of acetal stability in base).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th ed.; Butterworth-Heinemann, 2013.[1] (Protocols for purifying Methyl Iodide and Benzyl Bromide).

  • Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP).[1][5][6][7] (Database of stability conditions and deprotection methods).

Sources

Chromatography Technical Support: Stabilization & Purification of Alkyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Hub

The Problem: Alkyl iodides (


) are notoriously unstable during silica gel chromatography. Users often observe a "purple band" forming on the column, indicating the release of molecular iodine (

). This decomposition is not merely cosmetic; it signals the destruction of your product via two primary mechanisms:
  • Acid-Catalyzed Elimination: Silica gel is acidic (

    
    ). This acidity protonates the iodine or adjacent groups, facilitating 
    
    
    
    elimination to form alkenes.
  • Homolytic Cleavage (Photolysis): The

    
     bond is weak (
    
    
    
    ). Ambient light causes homolytic cleavage, generating radical species (
    
    
    ) that recombine to form
    
    
    and coupled byproducts.

Diagnostic Matrix: What is killing your yield?

ObservationRoot CauseConfirmation Test
Purple/Brown Band Oxidation to

TLC plate stains brown immediately; visible color in solvent front.
New Non-Polar Spot Elimination (Alkene)

NMR shows new vinylic protons (5-6 ppm).
Streaking/Tailing Acid Sensitivity2D TLC: Run plate, turn

, run again. Off-diagonal spots indicate decomposition during the run.
Product Vanishes Irreversible AdsorptionMass balance is low; product stuck on acidic silanols.

Decision Framework (Workflow)

Before packing your column, use this logic flow to determine the correct stationary phase and pretreatment method.

AlkylIodideWorkflow Start Crude Alkyl Iodide CheckColor Is the crude purple/brown? Start->CheckColor WashThio Wash w/ Na2S2O3 (aq) Remove I2 before loading CheckColor->WashThio Yes CheckAcid Is substrate acid sensitive? (e.g., benzylic, tertiary) CheckColor->CheckAcid No WashThio->CheckAcid NeutralAlumina PATH A: Neutral Alumina (Activity III) CheckAcid->NeutralAlumina Very Sensitive BufferedSilica PATH B: Buffered Silica (1-3% Et3N) CheckAcid->BufferedSilica Moderately Sensitive StandardSilica PATH C: Standard Silica (Fast Flash) CheckAcid->StandardSilica Stable Action Wrap Column in Foil & Run Fast NeutralAlumina->Action BufferedSilica->Action StandardSilica->Action

Figure 1: Pre-purification decision tree for selecting the appropriate stationary phase and pretreatment.

Protocol Optimization

Method A: The "Buffered" Silica Column (Gold Standard)

Purpose: Neutralizes acidic silanol groups (


) that catalyze elimination.

The Science: Silica gel slurries typically have a pH of 4-5. By doping the stationary phase with a tertiary amine, you create a buffer layer that prevents protonation of the alkyl iodide [1][2].

Protocol:

  • Select Solvent: Choose your mobile phase (e.g., 5% EtOAc/Hexanes).

  • Prepare Slurry: Add 1–3% Triethylamine (

    
    )  to the silica slurry before pouring the column.
    
    • Example: For 100g silica, use 300mL solvent containing 3-9mL

      
      .
      
  • Pack & Flush: Pour the column. Flush with 2 column volumes (CV) of the buffered solvent.

  • Reset (Optional but Recommended): If your product is base-sensitive, flush with 1 CV of pure solvent (no amine) just before loading. The amine will remain adsorbed to the most active silanol sites, protecting the product without eluting with it.

  • Elute: Run the column using your standard solvent system (maintaining 0.5%

    
     is optional but helpful for very sensitive compounds).
    
Method B: Copper Stabilization (The Scavenger)

Purpose: Prevents autocatalytic decomposition by scavenging free iodine.

The Science: Iodine (


) acts as a radical initiator, accelerating further decomposition. Copper metal reacts with iodine to form Copper(I) Iodide (

), which is insoluble and stable, effectively halting the chain reaction [3][6].

Protocol:

  • Pre-Column: If the crude oil is dark, stir with activated copper turnings for 15 minutes, then filter.

  • Post-Column (The Pro Tip): Place a small piece of clean copper wire or a few turnings into your fraction collection tubes . As the alkyl iodide elutes, the copper will instantly scavenge any iodine formed by light exposure during fraction collection/evaporation.

Method C: Stationary Phase Switching

Purpose: Avoids silica entirely for highly labile substrates.

Comparison Table:

Stationary PhaseAcidity (pH)RetentionBest For
Standard Silica ~4-5HighStable primary alkyl iodides.
Buffered Silica (

)
~7-8MediumSecondary iodides; elimination-prone substrates.
Neutral Alumina ~7.0Low-MediumTertiary iodides ; highly acid-sensitive compounds [4][5].
Florisil ~8.5LowRapid filtration; non-polar impurities removal.

Protocol for Neutral Alumina:

  • Use Activity Grade III (add 6% water by weight to Grade I alumina and shake to equilibrate). Grade I is often too active and causes streaking.

Frequently Asked Questions (Troubleshooting)

Q: My product is turning purple on the column despite using foil. Why? A: You likely have "pre-load" oxidation. Even if you wrap the column, if your crude sample contained traces of


 or 

before loading, the acidity of the silica will accelerate the process.
  • Fix: Wash your crude organic phase with 10%

    
     (Sodium Thiosulfate) immediately before concentrating and loading [6]. Load the sample as quickly as possible.
    

Q: Can I use Silver Nitrate (


) silica? 
A: NO.  Silver nitrate is used to separate alkenes based on 

-complexation. Silver is extremely thiophilic and halophilic; it will strip the iodide from your alkyl chain to precipitate

, destroying your product [7].

Q: I am using DCM (Dichloromethane) as a solvent, but the separation is bad. A: DCM is often too acidic and slow for unstable iodides.

  • Fix: Switch to Hexanes/Ethyl Acetate or Pentane/Ether. Pentane is preferred for volatile iodides as it allows evaporation at lower temperatures, reducing thermal decomposition.

Q: The product decomposes during rotary evaporation after the column. A: This is due to the concentration of trace acids or heating.

  • Fix:

    • Add a few drops of

      
       or a copper turning to the flask before evaporation.
      
    • Keep the water bath temperature below 30°C .

    • Do not evaporate to dryness; leave a small amount of solvent if storing for short periods.

References

  • Rochester University Chemistry Department. Tips for Flash Column Chromatography: Deactivation of Silica Gel. Available at: [Link]

  • Google Patents.US7617934B2: Alkyl iodide storage container and method for purification.
  • Teledyne ISCO. RediSep neutral alumina column purification of high pKa compounds. Available at: [Link][1]

  • ResearchGate. Discussion: Alumina vs Silica for Stationary Phases. Available at: [Link]

  • Organic Syntheses. Purification of Methyl Iodide (General Alkyl Iodide Protocol). Org.[2][3] Synth. 1933, 13, 18. Available at: [Link]

  • Organic Syntheses. Use of Silver Nitrate Silica (Differentiation from Stabilization). Org.[2][3] Synth. 2011, 88, 260. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in 6-Iodohex-2-yne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 6-iodohex-2-yne. Low yields can be a significant impediment to research progress, and this document provides a structured, in-depth approach to troubleshooting and optimizing this specific chemical transformation.

Introduction: The Challenge of Synthesizing 6-Iodohex-2-yne

6-Iodohex-2-yne is a valuable bifunctional building block in organic synthesis. However, its preparation is often plagued by low yields. The most common and efficient synthetic route is the Finkelstein reaction, which involves the conversion of a more readily available precursor, such as 6-chlorohex-2-yne or 6-bromohex-2-yne, to the desired iodide.[1][2] This is a classic SN2 reaction, and its success is contingent on several factors, including reaction conditions, the purity of starting materials, and the inherent stability of the product.[2] This guide will address the common pitfalls in this synthesis in a question-and-answer format, providing both the "what" and the "why" to empower you to effectively troubleshoot your experiments.

Troubleshooting Guide

Q1: My Finkelstein reaction is showing low conversion of the starting material (6-chloro/bromohex-2-yne). What are the likely causes and how can I improve it?

Low conversion in a Finkelstein reaction typically points to issues with the reaction setup, reagents, or conditions. The reaction is an equilibrium process, and driving it to completion is key.[1]

Causality and Solutions:

  • Inadequate Driving of Equilibrium: The Finkelstein reaction's success hinges on Le Châtelier's principle.[3][4] The use of sodium iodide (NaI) in acetone is crucial because the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble in acetone and precipitates out, thus driving the reaction forward.[1][4]

    • Troubleshooting:

      • Solvent Choice: Ensure you are using anhydrous acetone. The presence of water can increase the solubility of NaCl/NaBr and hinder the reaction.

      • Reagent Excess: Use a significant excess of sodium iodide (typically 3-5 equivalents) to push the equilibrium towards the product.[5]

  • Purity of Reagents:

    • Sodium Iodide: Ensure your NaI is dry and free-flowing. Clumped NaI may indicate moisture, which can be detrimental.

    • Starting Material: Verify the purity of your 6-chlorohex-2-yne or 6-bromohex-2-yne. The presence of non-halogenated impurities will lower the potential yield.

  • Reaction Temperature and Time:

    • While many Finkelstein reactions proceed at room temperature, heating to reflux in acetone can significantly increase the reaction rate.[6]

    • Troubleshooting: Monitor the reaction by TLC or GC-MS. If the reaction is sluggish at room temperature, refluxing for 12-24 hours may be necessary.

Table 1: Optimizing Finkelstein Reaction Conditions for 6-Iodohex-2-yne Synthesis

ParameterRecommendationRationale
Iodide Source Sodium Iodide (NaI)High solubility in acetone, while NaCl/NaBr byproducts are not.[1]
Solvent Anhydrous AcetoneDrives the reaction by precipitating the halide salt byproduct.[4]
Stoichiometry 3-5 equivalents of NaIPushes the reaction equilibrium to the product side.[5]
Temperature Room Temperature to Reflux (56°C)Increased temperature enhances reaction rate for less reactive halides.[6]
Reaction Time 12-24 hoursEnsure the reaction proceeds to completion; monitor by TLC/GC-MS.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these likely to be, and how can I prevent them?

The formation of byproducts is a common cause of low yields. For 6-iodohex-2-yne, the most probable side reactions are elimination and hydrolysis.

Potential Side Reactions and Mitigation Strategies:

  • Elimination (Dehydrohalogenation): The iodide product can undergo elimination to form a diene, especially if the reaction is heated for prolonged periods or if basic impurities are present.[7]

    • Mitigation:

      • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

      • Ensure all glassware is clean and free of basic residues.

      • A buffered system is generally not necessary for a Finkelstein reaction, but if elimination is a persistent issue, ensure the reaction medium is neutral.

  • Hydrolysis: If there is water in the reaction mixture, the alkyl iodide product can be hydrolyzed back to the corresponding alcohol (6-hydroxyhex-2-yne).[7]

    • Mitigation:

      • Use anhydrous acetone and dry your sodium iodide thoroughly before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Alkyne-Related Side Reactions: Although less common under Finkelstein conditions, the alkyne moiety itself can be reactive. Strong bases can deprotonate the terminal alkyne (if present) or isomerize the internal alkyne. However, these are less likely with the neutral conditions of the Finkelstein reaction.

side_reactions 6-X-hex-2-yne 6-X-hex-2-yne 6-Iodohex-2-yne 6-Iodohex-2-yne 6-X-hex-2-yne->6-Iodohex-2-yne NaI, Acetone (Desired Reaction) Hexa-1,2-diene Elimination (Hexa-1,2-diene) 6-Iodohex-2-yne->Hexa-1,2-diene Base/Heat 6-Hydroxyhex-2-yne Hydrolysis (6-Hydroxyhex-2-yne) 6-Iodohex-2-yne->6-Hydroxyhex-2-yne H2O

Caption: Potential reaction pathways in the synthesis of 6-iodohex-2-yne.

Q3: My reaction appears to go to completion, but my isolated yield is still low. What could be happening to my product?

If the conversion of the starting material is high, but the isolated yield is low, the issue likely lies with the stability of the product, 6-iodohex-2-yne. Iodoalkynes are known to be reactive and can be unstable, especially when exposed to light, heat, or air.[8]

Product Instability and Handling:

  • Decomposition: The carbon-iodine bond is relatively weak, making iodoalkynes susceptible to decomposition.[8] This can be exacerbated by:

    • Light: Photochemical decomposition can occur.

    • Heat: Avoid excessive heating during workup and purification.

    • Air/Oxygen: Radical-initiated decomposition pathways are possible.

  • Handling and Storage Best Practices:

    • Protect from Light: Wrap your reaction flask and storage vials in aluminum foil.

    • Low-Temperature Workup: Perform extractions and solvent removal at reduced temperatures. Use a rotary evaporator with a cooled water bath.

    • Inert Atmosphere: Handle the purified product under an inert atmosphere whenever possible.

    • Storage: Store the purified 6-iodohex-2-yne in a freezer (-20°C), under an inert atmosphere, and protected from light.

Q4: I am experiencing significant product loss during the workup and purification steps. What are the best practices?

A poorly optimized workup and purification strategy can lead to substantial loss of a sensitive product like 6-iodohex-2-yne.

Workup and Purification Recommendations:

  • Workup:

    • After the reaction is complete, cool the mixture and filter off the precipitated NaCl/NaBr.

    • Remove the acetone under reduced pressure at a low temperature.

    • Dissolve the residue in a non-polar organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with a dilute solution of sodium thiosulfate (Na2S2O3) to remove any residual iodine, followed by a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate carefully on a rotary evaporator.

  • Purification (Column Chromatography):

    • Stationary Phase: Use silica gel for column chromatography.

    • Eluent: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

    • Speed is Key: Do not let the product sit on the column for an extended period. Prepare your fractions in advance and elute the product as quickly as possible.

    • Analysis: Monitor the fractions by TLC, staining with a permanganate solution, which will visualize the alkyne.

troubleshooting_workflow start Low Yield of 6-Iodohex-2-yne check_conversion Check Reaction Conversion (TLC, GC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Incomplete high_conversion High Conversion check_conversion->high_conversion Complete optimize_reaction Optimize Reaction Conditions: - Anhydrous Solvent - Excess NaI - Increase Temperature/Time low_conversion->optimize_reaction check_byproducts Analyze for Byproducts (NMR, GC-MS) high_conversion->check_byproducts elimination Elimination/Hydrolysis - Use Anhydrous Conditions - Minimize Heat check_byproducts->elimination Byproducts Present product_decomposition Product Decomposition - Protect from Light/Heat - Inert Atmosphere check_byproducts->product_decomposition No Significant Byproducts purification_loss Optimize Purification: - Low-Temperature Workup - Fast Chromatography product_decomposition->purification_loss

Caption: A logical workflow for troubleshooting low yields in 6-iodohex-2-yne synthesis.

Experimental Protocols

Protocol 1: Synthesis of 6-Iodohex-2-yne via Finkelstein Reaction

This protocol is adapted from established procedures for similar transformations.[9]

  • Materials:

    • 6-Chlorohex-2-yne (or 6-bromohex-2-yne) (1.0 eq)

    • Sodium iodide (NaI) (4.0 eq)

    • Anhydrous acetone

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium iodide (4.0 eq).

    • Add anhydrous acetone to the flask.

    • Add 6-chlorohex-2-yne (1.0 eq) to the stirred suspension.

    • Place the reaction under an inert atmosphere.

    • Heat the mixture to reflux and stir for 16-18 hours. A white precipitate of NaCl will form.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture to remove the precipitated NaCl, washing the solid with a small amount of cold acetone.

    • Combine the filtrates and remove the acetone under reduced pressure.

    • Proceed with the workup and purification as described in Q4.

Frequently Asked Questions (FAQs)

  • Q: How can I confirm the identity and purity of my 6-iodohex-2-yne?

    • A: The most reliable methods are ¹H and ¹³C NMR spectroscopy. You should observe characteristic shifts for the protons and carbons adjacent to the iodine and the alkyne. GC-MS can also be used to confirm the molecular weight and purity.

  • Q: What is the best way to store 6-iodohex-2-yne?

    • A: Due to its potential instability, 6-iodohex-2-yne should be stored in a freezer (-20°C), in a vial wrapped in aluminum foil to protect it from light, and under an inert atmosphere (argon or nitrogen).[7]

  • Q: Can I synthesize 6-iodohex-2-yne directly from 6-hydroxyhex-2-yne?

    • A: Yes, this is a viable alternative. The alcohol can be converted to a good leaving group, such as a tosylate or mesylate, which can then be displaced by iodide in a Finkelstein-type reaction.[2] Alternatively, methods using reagents like triphenylphosphine, iodine, and imidazole can convert the alcohol directly to the iodide, but these reactions may have their own set of challenges and byproducts.

References

  • BenchChem. (2025).
  • MDPI. (2024).
  • Wikipedia. (n.d.). Finkelstein reaction.
  • ACS Omega. (2019). (E)-Di-iodination of Alkynes Using Dried Dowex H+/NaI Approach.
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction.
  • Taylor & Francis. (n.d.). Finkelstein reaction – Knowledge and References.
  • Shiksha Nation. (2026). Finkelstein Reaction | Definition, Mechanism & Example (Class 12).
  • BenchChem. (2025). Application Notes: Protocols for Nucleophilic Substitution on 6-Chloro-1-hexyne.
  • BYJU'S. (n.d.). Finkelstein Reaction.
  • s
  • ECHEMI. (n.d.). Finkelstein reaction.
  • DRS@nio. (n.d.). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine.
  • YouTube. (2025). Finkelstein Reaction: How to Predict Products & Understand Mechanism.
  • Unacademy. (n.d.). Finkelstein Reaction.
  • ResearchGate. (2018). (PDF)
  • ResearchGate. (n.d.).
  • Vedantu. (n.d.). Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.
  • Organic Chemistry Portal. (2020).
  • Organic Chemistry Portal. (2007). Novel and Efficient Synthesis of 1-Iodoalkynes.
  • ChemicalBook. (n.d.). 6-iodo-1-hexyne synthesis.
  • PubChem. (n.d.). 6-Iodohex-2-en-1-ol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Advantage: Utilizing 6-Hydroxyhexan-2-one.
  • oc-praktikum.de. (2006).
  • Royal Society of Chemistry. (n.d.). Hypervalent iodine-mediated one-pot synthesis of C3,6-dithioquinolin-2-ones.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromohex-2-yne in Medicinal Chemistry.
  • BenchChem. (2025). common side reactions and byproducts with 6-iodohex-1-ene.

Sources

Technical Support Center: Storage and Handling of Light-Sensitive Iodoalkyne Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for iodoalkyne intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and sensitive compounds. Iodoalkynes are powerful synthetic building blocks, but their utility is matched by their instability, particularly to light, heat, and oxygen. Improper storage can lead to decomposition, compromising experimental integrity and resulting in failed reactions.

This resource provides field-proven insights and troubleshooting protocols to ensure the long-term stability and purity of your iodoalkyne intermediates. The information is structured in a practical question-and-answer format to directly address the challenges you may encounter in the lab.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the storage and handling of iodoalkyne intermediates.

Question: My iodoalkyne, which was initially a white or colorless solid/liquid, has developed a yellow or brown tint. What happened?

Answer: This discoloration is a classic indicator of decomposition.[1] The carbon-iodine (C-I) bond in iodoalkynes is susceptible to cleavage, especially when exposed to light (photolysis) or heat (thermolysis). This degradation process releases elemental iodine (I₂), which imparts the characteristic yellow-to-brown color.[1][2] The presence of oxygen or moisture can accelerate this process.[1][3]

dot

cluster_factors Iodoalkyne R-C≡C-I (Stable Intermediate) invis1 Iodoalkyne->invis1 Degraded Elemental Iodine (I₂) (Colored Impurity) SideProducts Other Side Products (e.g., homocoupling) invis1->Degraded Light (hν) Heat (Δ) Oxygen (O₂) invis1->SideProducts invis2 Light Light Heat Heat Oxygen Oxygen

Caption: Iodoalkyne Degradation Pathway.

Question: My discolored iodoalkyne sample shows unexpected peaks in its ¹H NMR or HPLC analysis. Can I still use it?

Answer: The appearance of new signals in NMR or additional peaks in an HPLC chromatogram confirms chemical degradation.[1] Whether the material is still usable depends on the extent of decomposition and the sensitivity of your downstream application.

Recommended Action Plan:

  • Quantify Impurities: Use analytical techniques like quantitative NMR (qNMR) or HPLC with a reference standard to determine the percentage of the remaining active iodoalkyne.[4][5] For a less rigorous check, the relative integration of impurity peaks in ¹H NMR can provide a rough estimate.[1]

  • Assess Fitness for Use: If decomposition is minor (<5%) and the impurities are not expected to interfere with your reaction, you may proceed with caution. However, for sensitive applications like catalysis or final-step API synthesis, using a degraded intermediate is highly discouraged as it can lead to complex side reactions and purification challenges.[6]

  • Purification: For minor decomposition where the primary impurity is elemental iodine, you may be able to purify the intermediate. A common method is to wash a solution of the compound with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the I₂, followed by drying and removal of the solvent.[7] However, for significant degradation, resynthesis is often more practical.

Question: My reaction with a stored iodoalkyne is sluggish or failing, even though the material looks fine.

Answer: Even without visible discoloration, iodoalkynes can undergo degradation. The absence of color does not guarantee purity. The active concentration of your intermediate may be lower than expected due to the formation of non-colored byproducts or oligomerization.[8]

Troubleshooting Workflow:

  • Verify Storage Conditions: Confirm that the compound was stored under the correct conditions (see Table 1 below). Accidental exposure to light or a freezer failure could be the cause.[9][10]

  • Perform a Quality Control Check: Before running a large-scale reaction, always perform a quick purity check on stored intermediates. A simple TLC or a crude ¹H NMR spectrum can be very informative.[8]

  • Use a Fresh Sample: If possible, compare the reaction outcome with a freshly synthesized or newly purchased batch of the iodoalkyne. This will help determine if the stored material is the root cause of the issue.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid iodoalkyne intermediates?

A1: The optimal conditions aim to mitigate exposure to light, heat, oxygen, and moisture.

ParameterRecommendationRationale
Temperature -20°C or below (Freezer)Reduces thermal energy, slowing the rate of decomposition.[9][11]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and degradation accelerated by oxygen and moisture.[3][10]
Container Amber Glass Vial or Foil-Wrapped Vial Blocks UV and visible light, preventing photochemical reactions.[6][9][12]
Seal Tightly Sealed Cap with Parafilm® Creates a physical barrier against atmospheric moisture and oxygen ingress.[8]

Table 1: Recommended Long-Term Storage Conditions for Solid Iodoalkynes.

Q2: How should I store a stock solution of an iodoalkyne?

A2: Storing iodoalkynes in solution is generally not recommended for long periods as degradation can be faster than in the solid state. If a stock solution is necessary, prepare it fresh whenever possible.[6] For short- to medium-term storage (days to weeks), follow these guidelines:

  • Use a Degassed Solvent: Remove dissolved oxygen from the solvent by sparging with argon or nitrogen.[6]

  • Store in an Amber Vial: Use a vial specifically designed to block light.[9][12]

  • Store Cold and Dark: Store the solution at -20°C in a freezer.[6]

  • Inert Atmosphere: Blanket the headspace of the vial with argon or nitrogen before sealing.[11]

Q3: Are there any chemical stabilizers I can add to my iodoalkyne?

A3: While some commercial iodoalkanes are sold with stabilizers like copper powder to scavenge free radicals, this is less common for iodoalkyne intermediates and can complicate downstream reactions. The most effective strategy is not to add stabilizers but to rigorously control the storage environment by excluding light, heat, and oxygen. In some specific applications, like perovskite precursor solutions, additives like sodium thiosulfate have been used to inhibit iodide oxidation.[13]

Q4: How should I handle iodoalkynes during an experiment to minimize degradation?

A4: Proper handling during weighing and reaction setup is as critical as long-term storage.

  • Work in Subdued Light: Dim overhead lights and avoid direct sunlight. Use a yellow or red safelight if necessary, as longer wavelengths are less energetic.[6]

  • Minimize Exposure: Weigh the compound quickly and add it to the reaction vessel promptly.[6]

  • Protect Glassware: Wrap reaction flasks, separatory funnels, and chromatography columns with aluminum foil.[6][8][12]

  • Maintain Inert Atmosphere: If the reaction is air-sensitive, use standard Schlenk line or glovebox techniques.[3]

Section 3: Standard Operating Protocols
Protocol 1: Preparing an Iodoalkyne for Long-Term Storage

Objective: To properly package a freshly synthesized or newly opened iodoalkyne intermediate for stable long-term storage.

Methodology:

  • Select the Right Container: Choose a clean, dry amber glass vial with a screw cap that provides a tight seal.

  • Transfer the Compound: In an environment with subdued light, transfer the solid iodoalkyne into the vial.

  • Purge with Inert Gas: Gently flush the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.[11]

  • Seal Tightly: Immediately cap the vial. For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Label Clearly: Label the vial with the compound name, structure, batch number, date, and storage conditions (e.g., "-20°C, Inert, Dark").[9]

  • Store Appropriately: Place the vial inside a secondary container or a designated freezer box and store it in a freezer at -20°C or below.[9][14]

Protocol 2: Quality Control Check of a Stored Iodoalkyne via HPLC

Objective: To assess the purity of a stored iodoalkyne sample and detect degradation products.

Methodology:

  • Prepare a Standard: If available, prepare a solution of a known-pure reference standard of the iodoalkyne at a defined concentration (e.g., 1 mg/mL).

  • Prepare the Sample: Prepare a solution of the stored iodoalkyne at the same concentration as the standard.

  • HPLC Setup (Typical Conditions):

    • Instrumentation: HPLC system with a UV detector.[4]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water is often a good starting point.

    • Detection: Set the UV detector to a wavelength where the iodoalkyne has strong absorbance (e.g., 254 nm).[4]

  • Analysis:

    • Inject the standard to determine its retention time and peak area.

    • Inject the stored sample.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (often at different retention times) in the sample compared to the standard.[1]

  • Purity Calculation: Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This provides a good estimate of chromatographic purity.[4][15]

dot

Start Encounter Suspect Iodoalkyne Sample Visual Is there visual discoloration (yellow/brown)? Start->Visual Analyze Perform Purity Analysis (NMR, HPLC, GC-MS) Visual->Analyze Yes Visual->Analyze No, but reaction is failing Quantify Is purity >95% and are impurities known? Analyze->Quantify Use Proceed with Caution (Consider small scale test) Quantify->Use Yes Purify Purify if practical (e.g., Na₂S₂O₃ wash) Quantify->Purify No, but major impurity is only I₂ Discard Discard and Resynthesize Quantify->Discard No, significant decomposition Purify->Analyze Re-analyze

Sources

Purification methods for 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-CHEM-SUP Subject: Purification Protocol for 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran Status: Open Priority: High (Stability Risk) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The purification of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran presents a specific "stability paradox." You are dealing with a molecule containing three distinct functional groups with conflicting sensitivities:

  • THP Ether (Acetal): Highly sensitive to Brønsted acids (hydrolysis risk).

  • Alkyl Iodide: Sensitive to light and heat (homolytic cleavage risk).

  • Internal Alkyne: Generally stable, but susceptible to transition metal complexation if not removed post-synthesis.

The Critical Failure Mode: Silica gel is naturally acidic (


). If you run a standard flash column, the acidity will cleave the THP group. This generates free alcohol and releases HI (from iodide decomposition), creating an autocatalytic decomposition cycle.

The Solution: You must perform Buffered Flash Chromatography using triethylamine (TEA) to neutralize the stationary phase.

Module 1: The "Golden Path" Protocol (Buffered Flash Chromatography)

Do not attempt distillation as your primary purification method. The thermal instability of the alkyl iodide combined with the alkyne creates a high risk of decomposition or polymerization.

Step 1: Column Preparation (The Neutralization)

Standard silica gel must be deactivated before your compound touches it.

  • The Slurry: Prepare your silica slurry using Hexanes + 1% Triethylamine (TEA) .

  • The Flush: Pour the column and flush with at least 2 column volumes (CV) of this 1% TEA/Hexane solution. This converts acidic silanol groups (

    
    ) to ammonium salts (
    
    
    
    ), preventing THP hydrolysis.
Step 2: Sample Loading
  • Avoid: Do not load using pure dichloromethane (DCM) or chloroform if they are not stabilized, as traces of HCl will strip the THP.

  • Preferred: Load as a concentrated liquid in minimal Hexane/EtOAc (with 0.5% TEA) or use the "Dry Load" method by adsorbing the crude onto TEA-deactivated silica (prepare this separately by mixing silica with TEA/solvent and rotovapping).

Step 3: Elution
  • Solvent System: Hexanes / Ethyl Acetate (Gradient).

  • Modifier: Maintain 0.5% TEA in your eluent reservoirs throughout the run.

  • Visibility: Wrap the column in aluminum foil. Alkyl iodides degrade under ambient lab light, releasing iodine (

    
    ), which appears as a pink/purple band. If you see this band, your product is degrading.
    
Data Table: Purification Parameters
ParameterRecommended SettingReason
Stationary Phase Silica Gel 60 (40-63 µm)Standard resolution.
Additive 0.5 - 1.0% Triethylamine (

)
Neutralizes acidic silanol sites to protect THP.
Flow Rate 15-20 mL/min (for 25g column)Fast elution minimizes residence time and degradation.
Detection (TLC)

Stain
Oxidizes alkyne/alcohol. UV may be weak for this aliphatic chain.
Storage

over Copper Wire
Copper scavenges free iodine; cold prevents elimination.

Module 2: Visualization of Workflows

Figure 1: The Buffered Chromatography Workflow

This diagram outlines the critical decision points and physical actions required to prevent THP deprotection.

PurificationProtocol Start Crude Mixture (THP-Alkyne-Iodide) CheckAcidity Check Silica Acidity Start->CheckAcidity BufferStep CRITICAL STEP: Flush Column with Hexanes + 1% Et3N CheckAcidity->BufferStep Prevent THP Loss LoadSample Load Sample (Dry load on buffered SiO2) BufferStep->LoadSample Elute Elute with Hex/EtOAc + 0.5% Et3N LoadSample->Elute Monitor Monitor Fractions (KMnO4 Stain) Elute->Monitor LightWarning Is column turning pink? Monitor->LightWarning Success Pure Product Store -20°C over Cu wire LightWarning->Success No Failure Iodide Decomposition (Wrap in foil immediately) LightWarning->Failure Yes (I2 forming) Failure->Success Speed up elution

Caption: Workflow for neutralizing silica acidity to preserve the acid-sensitive THP group during purification.

Module 3: Troubleshooting & Diagnostics

Issue 1: "My product is streaking and I see a new spot at the baseline."

  • Diagnosis: THP Deprotection.[1][2] The baseline spot is likely the free alcohol (6-iodohex-2-yn-1-ol).

  • Root Cause: Insufficient buffering of the silica.

  • Fix: Increase TEA concentration to 1% in the eluent. Ensure you are not using "old" chloroform which may contain phosgene/HCl.

Issue 2: "The column is turning purple/pink."

  • Diagnosis: Iodide elimination. The color is elemental iodine (

    
    ).
    
  • Root Cause: Photolytic cleavage of the C-I bond.

  • Fix:

    • Turn off hood lights or wrap the column in foil.

    • Increase flow rate to minimize residence time.

    • Wash the collected fractions with dilute sodium thiosulfate (

      
      ) to reduce 
      
      
      
      back to iodide before evaporation.

Issue 3: "NMR shows a complex mixture of alkenes."

  • Diagnosis: HI Elimination.

  • Root Cause: The molecule has undergone E2 elimination (loss of HI) to form a conjugated enyne. This is often caused by excessive heat during rotary evaporation.

  • Fix: Keep water bath temperature

    
    . Do not distill.
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is actually safer for acid-sensitive THP ethers than silica. However, alumina has lower resolving power. If your impurities are close in Rf, buffered silica is superior. If impurities are distant, switch to Neutral Alumina to avoid the TEA mess.

Q2: How do I store the purified compound? A: Alkyl iodides have a shelf-life. Store at


 in the dark. Add a small piece of polished copper wire  to the vial. The copper reacts with any liberated iodine (

), preventing the autocatalytic acid cycle that cleaves the THP group [1].

Q3: Which stain should I use for TLC? A: Use Permanganate (


)  or Anisaldehyde .
  • 
    : Stains the alkyne and ether bright yellow on a purple background.
    
  • Note: Avoid Iodine (

    
    ) chambers, as your compound already contains iodine, making it hard to distinguish decomposition from absorption.
    

Q4: Can I use HPLC? A: Only if you use a neutral or basic buffer (e.g., Ammonium Bicarbonate, pH 8). Standard acidic mobile phases (0.1% Formic Acid/TFA) will destroy your compound on the column [2].

References

  • Storage of Alkyl Iodides

    • Source: Sigma-Aldrich / Merck Safety D
    • Context: Copper wire is the industry standard stabilizer for alkyl iodides to prevent iodine accumul
    • URL: (General reference to MSDS handling section).

  • THP Ether Stability & Purification

    • Source: Greene's Protective Groups in Organic Synthesis (Wiley).
    • Context: Defines the pH sensitivity of acetals (THP) and the necessity of basic buffering.
    • URL:

  • Flash Chromatography of Acid-Sensitive Compounds

    • Source: University of Rochester, Dept. of Chemistry.
    • Context: Protocol for deactivating silica gel with triethylamine.[3][4][5]

    • URL:

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Iodohexynyl Ethers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Iodohexynyl Ethers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-iodo-1-hexynyl ethers . These compounds, often employed as synthetic intermediates or lipid probes, exhibit unique ionization behaviors driven by the lability of the C(sp)–I bond. This document compares their performance against bromo- and chloro- analogs, delineates specific fragmentation pathways, and offers validated protocols for their analysis.[1][2]

Note: As direct spectral libraries for specific iodohexynyl ethers are rare in public domains, the data presented here is synthesized from established fragmentation principles of 1-haloalkynes and aliphatic ethers, supported by comparative halo-ether studies.[1]

Comparative Analysis: Iodo- vs. Bromo- vs. Chloro- Analogs[1][2][3]

The choice of halogen in haloalkynyl ethers drastically alters the mass spectrum due to differences in bond dissociation energy (BDE) and isotopic signatures.

Table 1: Halogen-Specific MS Signatures in Hexynyl Ethers
FeatureIodohexynyl Ethers (R-C≡C-I) Bromohexynyl Ethers (R-C≡C-Br) Chlorohexynyl Ethers (R-C≡C-Cl)
Molecular Ion (M⁺) Weak / Absent. The C-I bond is highly labile under 70 eV EI.[1][2]Moderate. Distinct M+2 isotope peak (1:1 ratio).[1][2]Strong. Distinct M+2 isotope peak (3:1 ratio).[1][2]
Primary Fragment [M – 127]⁺ (Loss of I•). Often the base peak.[M – 79/81]⁺ (Loss of Br[1][2]•).[M – 35/37]⁺ (Loss of Cl•).
Isotopic Pattern Monoisotopic. No M+2 peak.[1] Iodine is 100% ¹²⁷I.[1][2]Doublet. ¹H-like doublet separated by 2 Da.[1][2]Doublet. 3:1 intensity ratio separated by 2 Da.[1]
Low Mass Region m/z 127 (I⁺) often observed; m/z 128 (HI⁺) possible.[1][2]m/z 79/81 (Br⁺).[1][2]m/z 35/37 (Cl⁺) rarely observed.[1][2]
Diagnostic Value High sensitivity for backbone elucidation due to clean loss of I.High specificity due to isotopic fingerprint.High stability; M⁺ often survives.[2]

Key Insight: Unlike chloro-analogs, where the molecular ion is stable, iodohexynyl ethers predominantly undergo dissociative ionization .[1][2] The C(sp)–I bond energy (~48 kcal/mol) is significantly lower than C–Br (~66 kcal/mol) or C–Cl (~83 kcal/mol), making the [M-I]⁺ ion the critical diagnostic peak.[1][2]

Mechanistic Fragmentation Pathways

The fragmentation of iodohexynyl ethers under Electron Ionization (EI) is governed by two competing charge sites: the ether oxygen and the iodoalkyne system .

Pathway A: C–I Homolytic Cleavage (Dominant)

The radical cation initially formed often localizes on the iodine due to its large polarizability. The weak C–I bond breaks homolytically, expelling an iodine radical (I[1]•) and leaving a resonance-stabilized alkynyl cation.[1][2]

  • Transition: [R-O-CH2-C≡C-I]⁺• → [R-O-CH2-C≡C]⁺ + I•

Pathway B: Ether α-Cleavage

Driven by the oxygen lone pair, the bond alpha to the ether oxygen cleaves. This is common in all ethers but competes with iodine loss here.

  • Transition: [R-CH2-O-CH2-C≡C-I]⁺• → R-CH2-O⁺=CH2 +[1][2] •C≡C-I (Neutral loss of iodoalkynyl radical)[1][2]

Pathway C: Propargylic Rearrangement

The hexynyl chain allows for propargylic cleavage, often resulting in ions at m/z 39 (C₃H₃⁺) and m/z 53 (C₄H₅⁺).[1][2]

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for a representative 1-iodo-1-hexynyl ethyl ether .

IodohexynylFragmentation M_Ion Molecular Ion (M+) [Et-O-Hex-C≡C-I]+. Frag_A [M - I]+ Alkynyl Ether Cation (Base Peak Candidate) M_Ion->Frag_A Homolytic C-I Cleavage (Loss of I•) Frag_B Alpha-Cleavage Ion [CH2=O-Et]+ (m/z 59) M_Ion->Frag_B Alpha-Cleavage Neutral_B Neutral Loss: •C≡C-Hex-I M_Ion->Neutral_B Frag_C Iodine Cation (m/z 127) M_Ion->Frag_C Heterolytic Cleavage (Rare in EI) Frag_A_2 Secondary Decay [M - I - C2H4]+ Frag_A->Frag_A_2 McLafferty-like Rearrangement

Caption: Competitive fragmentation pathways of 1-iodo-1-hexynyl ethyl ether under 70 eV EI. The red path (Loss of I) typically dominates.

Experimental Protocols & Validation

To ensure reproducible data, the instability of the C–I bond requires specific handling.

Protocol: Low-Thermal-Stress GC-MS Analysis

Objective: Minimize thermal degradation of the iodo-alkyne prior to ionization.[1][2]

  • Sample Preparation:

    • Dissolve 1 mg of iodohexynyl ether in 1 mL of HPLC-grade Hexane (avoid chlorinated solvents to prevent halogen exchange).

    • Critical Step: Store in amber vials. Iodoalkynes are photosensitive; UV exposure liberates free iodine, contaminating the source.

  • GC Parameters (Agilent 7890/5977 or equivalent):

    • Inlet: Cool-on-column or PTV (Programmed Temperature Vaporization).[1][2]

      • Start: 40°C.

      • Ramp: 10°C/min to 250°C.[1]

      • Reasoning: Standard split/splitless injectors at 250°C can cause thermal homolysis of the C–I bond before the sample reaches the column.

    • Column: DB-5ms or equivalent (low bleed), 30m x 0.25mm.[1][2]

  • MS Parameters:

    • Source Temperature: 200°C (Lower than standard 230°C).

    • Ionization Energy: 70 eV (Standard) or 20 eV (Soft EI) if M⁺ is invisible.[1][2]

    • Scan Range: m/z 35 – 500.[1][2]

Self-Validation Check (Quality Control)
  • The "Iodine Test": Check m/z 254 (I₂⁺). If this peak is prominent, your sample has thermally decomposed in the injector or degraded in the vial. A pure sample should show high [M-127]⁺ and minimal I₂⁺.[1][2]

References
  • BenchChem. (2025).[1][2] Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 1-Iodoalkynes. Retrieved from

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage and halide loss mechanisms).[1][2][3]

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20).[2] (Reference for general ether and alkyne fragmentation patterns).

  • Gross, J. H. (2017).[1][2] Mass Spectrometry: A Textbook. Springer.[1][2] (Source for iodine radical loss kinetics).

Sources

IR spectrum analysis of internal alkyne and ether stretch

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Analysis of Internal Alkyne and Ether Motifs: An IR vs. Raman Comparative Guide

Executive Summary

In small molecule drug discovery, the reliable identification of internal alkynes and ether linkages is a study in contrasts. While ether stretches (


) provide some of the most intense and reliable "anchors" in the infrared (IR) fingerprint region, internal alkynes (

) are often spectroscopically silent due to symmetry-forbidden selection rules.

This guide compares the efficacy of FTIR (Fourier Transform Infrared) spectroscopy against Raman Spectroscopy for these specific functional groups. It provides a validated workflow for researchers to confirm these motifs, emphasizing why IR is the gold standard for ethers but often requires Raman augmentation for internal alkynes.

The Internal Alkyne Challenge: IR vs. Raman

The Mechanistic Void

The fundamental limitation of IR analysis for internal alkynes lies in the selection rule: IR absorption requires a change in the dipole moment (


) .
  • Terminal Alkynes (

    
    ):  The 
    
    
    
    bond creates a strong dipole, resulting in a sharp, diagnostic peak at ~3300 cm⁻¹ and a moderate peak at ~2100–2260 cm⁻¹.
  • Symmetric Internal Alkynes (

    
    ):  If the substituents 
    
    
    
    are identical or electronically similar, the vibration is centrosymmetric. The net dipole change is zero, rendering the mode IR inactive (silent) .
  • The Solution (Raman): Raman spectroscopy relies on a change in polarizability , not dipole moment. The electron cloud of the

    
    -rich triple bond is highly polarizable, making the symmetric stretch Raman active  and very intense.
    
Comparative Data: Detection Limits

Table 1: Sensitivity Comparison for Alkyne Motifs

FeatureTerminal Alkyne (IR)Internal Alkyne (IR)Internal Alkyne (Raman)
Primary Band

Stretch

Stretch

Stretch
Wavenumber 3260–3330 cm⁻¹2190–2260 cm⁻¹2200–2250 cm⁻¹
Intensity Strong/Sharp Weak to Silent Very Strong
Reliability High (>95%)Low (<20% for symmetric)High (>98%)
Interference

/

(Broad)
Nitriles (

)
Fluorescence (Sample dependent)

Critical Insight: If your synthetic route targets a symmetric internal alkyne (e.g., diphenylacetylene), do not rely on FTIR for confirmation. Absence of a peak does not imply failed synthesis. Use Raman or NMR (


).

The Ether Anchor: Specificity in the Fingerprint Region

The Mechanistic Advantage

Ethers possess a permanent dipole and a highly polarizable C-O bonds. The asymmetric


 stretch is often the strongest peak in the spectrum, serving as a reliable structural anchor.
Differentiation Matrix

To validate an ether, one must rule out esters and alcohols which also absorb in the C-O region.[1][2]

Table 2: Ether Differentiation Guide

Functional GroupC-O Stretch (cm⁻¹)Differentiating FeatureWavenumber (cm⁻¹)
Aliphatic Ether 1050–1150 (Strong)Absence of C=O and O-HN/A
Aryl/Vinyl Ether 1200–1275 (Strong)Resonance shift (higher

)
N/A
Ester 1000–1300 (2 bands)Presence of Carbonyl1735–1750 (Strong)
Alcohol 1000–1260 (Strong)Presence of Hydroxyl3200–3600 (Broad)

Experimental Protocols (Self-Validating)

Method A: ATR-FTIR (Standard for Ethers)

Best for: Rapid screening of ethers, liquids, and solids.

  • Preparation: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum is collected (air).[3]

  • Deposition: Apply 10 mg solid or 10 µL liquid to the crystal center.

  • Contact: Lower the pressure arm until the force gauge reads optimal (usually ~80-100 clicks on manual presses). Crucial: Poor contact weakens the ether C-O signal.

  • Acquisition: Scan 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.

  • Validation: Check for the "Ether Anchor" at ~1100 cm⁻¹. If weak, clean and switch to Transmission (Method B).

Method B: Transmission KBr/Liquid Cell (Required for Weak Alkynes)

Best for: Detecting weak internal alkyne dipoles that ATR misses due to low path length.

  • Liquid Cell: Use a 0.1mm path length NaCl or CaF₂ cell.

  • Concentration: Prepare a highly concentrated solution (>100 mg/mL) in

    
     or 
    
    
    
    (solvents transparent in the alkyne region).
  • Acquisition: Increase scans to 64 or 128 to improve Signal-to-Noise ratio (SNR).

  • Analysis: Zoom into 2100–2300 cm⁻¹. A weak "blip" here confirms a pseudo-symmetric alkyne.

Visualized Logic Pathways

Diagram 1: The Alkyne/Ether Decision Matrix

This logic flow guides the researcher on when to switch from IR to Raman.

G Start Unknown Sample Analysis CheckOH Check 3200-3600 cm⁻¹ (Broad Peak?) Start->CheckOH CheckAlkyne Check 2100-2260 cm⁻¹ Start->CheckAlkyne CheckCO Check 1700-1750 cm⁻¹ (Sharp Peak?) CheckOH->CheckCO No EsterConfirmed ESTER / ALCOHOL (Not pure Ether) CheckOH->EsterConfirmed Yes CheckEther Check 1050-1275 cm⁻¹ (Strong Band?) CheckCO->CheckEther No CheckCO->EsterConfirmed Yes EtherConfirmed ETHER CONFIRMED (No OH, No C=O) CheckEther->EtherConfirmed Yes StrongPeak Strong/Sharp Peak? CheckAlkyne->StrongPeak WeakPeak Weak/No Peak? CheckAlkyne->WeakPeak TermAlkyne TERMINAL ALKYNE (Confirm with 3300 cm⁻¹ C-H) StrongPeak->TermAlkyne Yes SwitchRaman INCONCLUSIVE IR Switch to RAMAN WeakPeak->SwitchRaman Likely Symmetric IntAlkyne INTERNAL ALKYNE (Raman Active) SwitchRaman->IntAlkyne Strong Raman Shift

Caption: Decision matrix for distinguishing Ethers from Esters and validating Internal Alkynes using complementary Raman spectroscopy.

Diagram 2: Vibrational Physics (Dipole vs. Polarizability)

Why the internal alkyne is invisible to IR but bright to Raman.

Physics cluster_IR IR Active (Ether) cluster_Raman Raman Active (Int. Alkyne) EtherNode C-O-C Stretch (Asymmetric) DipoleChange Large Dipole Change (dμ/dq ≠ 0) EtherNode->DipoleChange IRSignal Strong IR Signal DipoleChange->IRSignal AlkyneNode C≡C Stretch (Symmetric) DipoleZero Zero Dipole Change (dμ/dq = 0) AlkyneNode->DipoleZero Polariz Polarizability Change (Electron Cloud Distort) AlkyneNode->Polariz DipoleZero->IRSignal No Signal RamanSignal Strong Raman Signal Polariz->RamanSignal

Caption: Mechanistic comparison showing why symmetric internal alkynes fail in IR (zero dipole change) but succeed in Raman (polarizability).

References

  • LibreTexts Chemistry. (2024).[4] Infrared Spectra of Some Common Functional Groups: Alkynes.Link

  • Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout.Link

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes.Link

  • Universal Lab. (2024). Raman or Infrared Spectroscopy: Can You Really Tell Them Apart?Link

  • Pressbooks (Maricopa). (n.d.). IR Spectrum and Characteristic Absorption Bands.[1][5][6][3][4][7][8][9]Link

Sources

Comparative Guide: THP vs. TBDMS Protection for Iodoalkynols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex polyynes, natural products, or drug linkers, iodoalkynols serve as critical bifunctional building blocks. The terminal iodide allows for C-C coupling (e.g., Cadiot-Chodkiewicz, Sonogashira), while the hydroxyl group often requires masking to prevent protic interference or side reactions.

This guide compares two dominant protection strategies: Tetrahydropyranyl (THP) acetals and tert-Butyldimethylsilyl (TBDMS/TBS) ethers . While THP offers superior economy and base stability, TBDMS provides NMR clarity and orthogonal deprotection. For iodoalkynols specifically, where the C-I bond is sensitive to metal-halogen exchange and the alkyne is prone to acid-catalyzed hydration, TBDMS is generally the superior choice for medicinal chemistry , whereas THP remains relevant for large-scale, cost-sensitive manufacturing where chirality is not a limiting factor.

Mechanistic & Structural Basis

Tetrahydropyranyl (THP) Protection[1][2]
  • Type: Acetal.[1][2]

  • Mechanism: Acid-catalyzed addition of the alcohol to the enol ether (3,4-dihydro-2H-pyran).

  • Key Feature: Introduces a new stereogenic center at the acetal carbon.

  • Implication for Iodoalkynols: If the iodoalkynol is chiral (e.g., a secondary propargylic alcohol), THP protection creates a mixture of diastereomers. This complicates NMR analysis and HPLC purification, often appearing as "messy" multiplets or split peaks.

tert-Butyldimethylsilyl (TBDMS) Protection
  • Type: Silyl Ether.[1][2][3][4][5][6][7]

  • Mechanism: Nucleophilic substitution at silicon, typically driven by imidazole or auxiliary bases.

  • Key Feature: Achiaral (assuming the silyl group substituents are symmetric/achiral).

  • Implication for Iodoalkynols: Preserves the spectral integrity of the molecule. The bulky tert-butyl group provides steric shielding, enhancing stability against hydrolysis compared to TMS ethers.

Comparative Performance Analysis

Stability Profile (The "Orthogonality" Test)
ConditionTHP EtherTBDMS EtherRelevance to Iodoalkynols
Basic (pH > 12) Excellent Good Critical for basic coupling (Sonogashira). TBDMS can migrate under strong basicity; THP does not.
Acidic (pH < 4) Poor (Labile)Moderate THP is cleaved by mild acid. TBDMS is stable to mild acid but cleaved by strong acid.
Fluoride (TBAF) Stable Unstable (Cleaved)Key Differentiator. TBDMS allows deprotection without acid, preserving the acid-sensitive C-I alkyne.
Oxidation GoodGoodBoth survive standard oxidations (Jones, Swern) if remote from the PG.
Nucleophiles ExcellentGoodTHP resists Grignards/Li-reagents better than silyl ethers.
Spectral & Purification Impact
  • THP:

    • NMR:

      
       4.5–5.0 ppm (anomeric proton). Creates complex multiplets due to diastereomers.
      
    • Purification: Often yields oils/syrups. Diastereomers may separate on silica, broadening fractions and reducing recovered yield.

  • TBDMS:

    • NMR: Two clean singlets (

      
       ~0.9 ppm for t-Bu, 
      
      
      
      ~0.1 ppm for Me).
    • Purification: Increases lipophilicity significantly, often aiding crystallization or clean separation on silica.

Atom Economy & Cost
  • THP: High atom economy; DHP is an inexpensive commodity chemical.

  • TBDMS: Lower atom economy; Silyl chlorides are more expensive.

Experimental Protocols

Workflow Diagrams

ProtectionWorkflow Start Iodoalkynol Substrate Decision Select PG Start->Decision THP_Rxn DHP (1.2 eq), PPTS (0.1 eq) DCM, 0°C to RT, 4h Decision->THP_Rxn Cost/Base Stability TBS_Rxn TBSCl (1.2 eq), Imidazole (2.5 eq) DMF, 0°C to RT, 2-12h Decision->TBS_Rxn NMR Clarity/Fluoride Cleavage THP_Workup Quench (NaHCO3) Extract (Et2O) THP_Rxn->THP_Workup THP_Product THP-Ether (Diastereomers) THP_Workup->THP_Product TBS_Workup Quench (H2O) Extract (EtOAc/Hex) TBS_Rxn->TBS_Workup TBS_Product TBS-Ether (Single Isomer) TBS_Workup->TBS_Product

Figure 1: Parallel workflows for installing THP and TBDMS groups on iodoalkynols.

Protocol A: TBDMS Protection (Recommended for Discovery)

Based on the Corey-Venkateswarlu method. [1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve Iodoalkynol (1.0 equiv) in anhydrous DMF (Concentration ~0.5 M).

  • Base Addition: Add Imidazole (2.5 equiv) . Stir until dissolved.

  • Silylation: Cool to 0°C. Add TBSCl (1.2 equiv) portion-wise.

  • Reaction: Warm to RT and stir. Monitor by TLC (usually 2–6 hours).

    • Note: Iodoalkynes are stable to imidazole. Avoid stronger bases like NaH which might cause elimination or halogen exchange.

  • Workup: Dilute with Et₂O/Hexane (1:1). Wash 3x with water (to remove DMF) and 1x with brine. Dry over Na₂SO₄.[3]

  • Yield: Typically 90–98%.

Protocol B: THP Protection (Recommended for Scale-up)

Based on the Miyashita method using PPTS. [2]

  • Setup: Standard glassware, ambient atmosphere (dry).

  • Dissolution: Dissolve Iodoalkynol (1.0 equiv) in DCM (0.5 M).

  • Reagents: Add 3,4-Dihydro-2H-pyran (DHP) (1.2–1.5 equiv) followed by Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) .

    • Critical: Use PPTS rather than p-TsOH. The strong acidity of p-TsOH can degrade the C-I bond or hydrate the alkyne. PPTS is buffered and mild.

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with Et₂O. Wash with half-saturated NaHCO₃ and brine.

  • Yield: Typically 85–95%.

Decision Matrix

Use the following logic tree to select the appropriate protecting group for your specific iodoalkynol application.

DecisionTree Start Start: Iodoalkynol Protection IsChiral Is the substrate chiral? Start->IsChiral UseTBS Use TBDMS (Avoids diastereomers) IsChiral->UseTBS Yes AcidSensitive Is the product acid-sensitive? IsChiral->AcidSensitive No YesChiral Yes NoChiral No UseTBS2 Use TBDMS (Deprotect with TBAF) AcidSensitive->UseTBS2 Yes Scale Scale > 100g? AcidSensitive->Scale No YesAcid Yes (e.g., highly strained) NoAcid No UseTHP Use THP (Cost effective) Scale->UseTHP Yes UseTBS3 Use TBDMS (Ease of analysis) Scale->UseTBS3 No YesScale Yes NoScale No

Figure 2: Strategic decision tree for selecting between THP and TBDMS.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers.[2][3][5][6] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977).[1] Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[1] The Journal of Organic Chemistry, 42(23), 3772–3774.[1] Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
  • Crouch, R. D. (2004). Selective deprotection of silyl ethers.[1][2][3][5][6] Tetrahedron, 60(28), 5833-5871. Link

Sources

Technical Comparison Guide: NMR Differentiation of Iodohexyne Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-iodohex-2-yne is a critical bifunctional linker used extensively in "Click Chemistry" (CuAAC) and fragment-based drug discovery (FBDD). Its value lies in its orthogonality: it possesses an electrophilic alkyl iodide for nucleophilic substitution and an internal alkyne for cycloaddition.

The Critical Challenge: During the synthesis of 6-iodohex-2-yne—typically via the alkylation of propyne or Finkelstein iodination—alkyne isomerization (the "Alkyne Zipper" reaction) is a pervasive side reaction. Under basic conditions, the triple bond can migrate to the thermodynamically stable internal positions or kinetically favored terminal positions, generating regioisomers:

  • 6-iodohex-1-yne (Terminal alkyne impurity)[1]

  • 6-iodohex-3-yne (Alternative internal isomer)

Differentiating these isomers is non-trivial because their polarity is nearly identical, making separation by flash chromatography difficult. NMR spectroscopy is the only reliable method for in-process control (IPC) and final release testing.

Strategic Analysis: The Isomer Landscape

Before interpreting spectra, one must understand the structural differences that dictate the magnetic environment.

IsomerStructureKey Magnetic Feature (1H)Key Magnetic Feature (13C)
6-iodohex-2-yne (Target)

Methyl Singlet (

~1.8)
2 Quaternary Alkyne Carbons
6-iodohex-1-yne (Impurity)

Terminal Triplet (

~1.95)
1 Methine (

), 1 Quaternary
6-iodohex-3-yne (Impurity)

Ethyl Triplet (

~1.1)
2 Quaternary Alkyne Carbons

Methodology: 1H NMR Differentiation Protocol

Experimental Protocol (Self-Validating)

To ensure detection of <1% isomer impurities, standard "quick" proton parameters are insufficient due to the long relaxation times (


) of acetylenic protons and carbons.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10-15 mg of oil in 0.6 mL

    
    . Ensure solvent is acid-free (filter through basic alumina if unsure) to prevent acid-catalyzed isomerization during acquisition.
    
  • Instrument: Minimum 400 MHz (500 MHz preferred for coupling resolution).

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ):  Set to 5-10 seconds . (Crucial: Alkyne methyls and terminal protons have long 
      
      
      
      . Short
      
      
      leads to under-integration of the impurity, giving false purity data).
    • Scans: Minimum 64 scans for S/N > 100:1.

    • Spectral Width: -2 to 14 ppm.

Diagnostic Signal Comparison

The following table summarizes the specific shifts used to fingerprint the isomers.

Table 1: Comparative 1H NMR Chemical Shifts (


, 400 MHz) 
Proton Type6-iodohex-2-yne (Target)6-iodohex-1-yne (Terminal)6-iodohex-3-yne (Internal)
Terminal Alkyne (

)
ABSENT

1.95 (t,

)
ABSENT
Methyl Group (

)

1.78 (t,

)*
N/A (Part of chain)

1.12 (t,

)
Propargylic (

)

2.15 - 2.25 (m)

2.20 (td)

2.15 (qt)
Iodomethyl (

)

3.25 (t,

)

3.22 (t,

)

3.20 (t,

)

> Expert Insight: In 6-iodohex-2-yne, the methyl group often appears as a "broad singlet" on lower field instruments. On high-field instruments (>500 MHz), it resolves into a triplet due to long-range homoallylic coupling (


) with the propargylic protons across the triple bond. This is a definitive confirmation of the 2-yne structure.

Methodology: 13C NMR Validation

While Proton NMR is quantitative, Carbon-13 provides structural certainty regarding the triple bond position.

Table 2: Comparative 13C NMR Shifts (ppm)

Carbon Environment6-iodohex-2-yne6-iodohex-1-yne
Alkyne

~76.0 (Quaternary)~68.5 (CH , Terminal)
Alkyne

~77.5 (Quaternary)~84.0 (Quaternary)
Methyl (

)
~3.5 ppmN/A

(

)
~6.0 ppm~6.0 ppm

Validation Logic:

  • If you see a peak at ~68 ppm in the 13C spectrum, you have the 1-yne impurity.

  • If you see a peak at ~3.5 ppm , you have the 2-yne methyl group.

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical decision tree for assigning the correct isomer from a crude reaction mixture.

NMR_Differentiation Sample Crude Reaction Mixture (Dissolved in CDCl3) H_NMR Acquire 1H NMR (D1 = 10s) Sample->H_NMR Check_19 Check 1.9 - 2.0 ppm Region H_NMR->Check_19 Triplet_Present Triplet (J ~ 2.7 Hz) Detected? Check_19->Triplet_Present Check_18 Check 1.7 - 1.8 ppm Region Triplet_Present->Check_18 No Res_1yne CONFIRMED: 6-iodohex-1-yne (Terminal Isomer) Triplet_Present->Res_1yne Yes (Terminal H) Singlet_Present Singlet/Fine Triplet Detected? Check_18->Singlet_Present Check_11 Check 1.1 ppm Region Singlet_Present->Check_11 No Res_2yne CONFIRMED: 6-iodohex-2-yne (Target Product) Singlet_Present->Res_2yne Yes (Methyl on Alkyne) Ethyl_Triplet Triplet (J ~ 7.5 Hz) Detected? Check_11->Ethyl_Triplet Res_3yne CONFIRMED: 6-iodohex-3-yne (Internal Isomer) Ethyl_Triplet->Res_3yne Yes (Ethyl Group)

Figure 1: Logical decision tree for differentiating iodohexyne isomers based on 1H NMR chemical shifts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard reference for alkyne chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Alkynes. University of Wisconsin-Madison. [Link]

  • PubChem. (2024). 6-iodohex-1-yne Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran. As a compound utilized in specialized organic synthesis, particularly in drug development, a thorough understanding of its structural hazards is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, offering a risk-based assessment rooted in the chemical's constituent functional groups to empower researchers with the knowledge to work safely and effectively.

Hazard Identification: A Molecule-Centric Risk Assessment

The safe handling of any chemical begins with a deep understanding of its potential hazards. For 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran, we must dissect the molecule to appreciate the risks posed by its three key structural features: the tetrahydropyranyl (THP) ether, the internal iodo-alkyne, and the overall nature of functionalized organic molecules.

  • Tetrahydropyranyl (THP) Ether: The primary and most insidious hazard arises from the THP ether group. Ethers are notorious for their ability to form explosive peroxides upon exposure to air and light.[1][2] These peroxides can detonate when subjected to heat, friction, or shock. Containers of ethers should be dated upon opening and tested periodically for the presence of peroxides.[1] The formation of crystals or a viscous liquid in the container is a critical danger sign, indicating potentially explosive peroxidation has occurred.[1]

  • Iodo-Alkyne Functionality: The iodo-alkyne portion of the molecule introduces two distinct considerations. Firstly, acetylenic compounds, as a class, can be flammable and energetic.[3][4] While this internal alkyne is generally more stable than a terminal alkyne, it still contributes to the overall flammability of the molecule. Secondly, organo-iodine compounds can be irritants and may possess toxicological properties that are not fully investigated.[5][6] Compounds like methyl iodide are known to be toxic and require stringent handling protocols.[6] Therefore, skin contact and inhalation should be rigorously avoided.

  • General Organic Compound Hazards: As with many complex organic molecules, this compound should be assumed to be a skin and eye irritant.[7][8] Many Safety Data Sheets (SDS) for analogous structures recommend avoiding contact with skin and eyes, and thorough washing after handling.[7][9]

Engineering Controls: The First Line of Defense

Before any discussion of PPE, the primary methods for exposure control must be established. Personal protective equipment should always be considered the last line of defense, supplementing more effective engineering and administrative controls.[10]

  • Fume Hood: All manipulations of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any potential vapors and to contain any accidental spills.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors.[11]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible within the immediate work area. A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should also be available.[4][12]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Causality
Eyes/Face ANSI Z87.1 compliant safety goggles.[3]Protection against splashes and vapors. Standard safety glasses do not provide a seal around the eyes. Goggles are essential to protect against irritation from potential vapors and direct splashes of the chemical.[7][8] A full-face shield should be worn over goggles during procedures with a high risk of splashing, such as transfers of large quantities or reactions under pressure.[13]
Hands Chemical-resistant gloves (Nitrile or Neoprene).Prevention of skin contact and absorption. Nitrile gloves offer good resistance to a wide range of organic compounds.[6] Always inspect gloves for tears or holes before use.[8] For prolonged operations, consider double-gloving. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[12]
Body Flame-resistant (FR) lab coat.Protection against fire and chemical splashes. The acetylenic functionality suggests a potential flammability hazard. An FR lab coat provides a critical layer of protection in the event of a flash fire.[4] It also protects personal clothing from chemical contamination.
Feet Closed-toe leather or chemical-resistant shoes.Protection from spills and falling objects. Shoes must fully cover the feet to protect against chemical spills.[14]
Respiratory None required under normal fume hood use.Engineering controls are primary. If work is performed correctly within a fume hood, respiratory protection is not necessary.[6] However, in the event of a large spill or failure of engineering controls, a respirator with an organic vapor cartridge would be required for emergency response.[3]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe process for weighing and dissolving the compound for a reaction, integrating the necessary PPE and engineering controls at each step.

Objective: To safely prepare a 0.5 M solution of 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran in Dichloromethane (DCM).

  • Preparation and Pre-Inspection:

    • Don all required PPE as outlined in the table above (Goggles, nitrile gloves, FR lab coat).

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow monitor indicates correct operation.

    • Visually inspect the chemical container for any signs of peroxide formation (crystals, discoloration, viscous liquid). If suspected, do not open the container and consult your institution's Environmental Health and Safety (EHS) office.

    • Assemble all necessary glassware and equipment (spatula, weigh boat, flask, graduated cylinder) inside the fume hood.

  • Chemical Handling and Transfer:

    • Place the chemical container on a tared balance inside the fume hood.

    • Carefully open the container. If it is a new bottle, mark it with the date it was opened.

    • Using a clean spatula, transfer the desired amount of the compound to a weigh boat.

    • Securely close the primary container and return it to its designated storage location.

    • Carefully add the weighed compound to the reaction flask.

  • Solvent Addition and Cleanup:

    • Measure the required volume of DCM in a graduated cylinder.

    • Slowly add the DCM to the flask containing the compound.

    • Gently swirl the flask to dissolve the solid.

    • Dispose of the used weigh boat and any contaminated paper towels in the designated solid hazardous waste container inside the fume hood.

  • Post-Procedure:

    • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.[12]

Disposal and Emergency Plans

Waste Disposal: All materials contaminated with 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran must be treated as hazardous waste.[15]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated solid hazardous waste container.

  • Environmental Note: Iodinated compounds can be persistent in the environment and should never be disposed of down the drain.[16] Proper disposal through an EHS program is mandatory to prevent environmental contamination.[16][17]

Emergency Spill Procedure:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of the fume hood.

  • Contain: If the spill is small and contained within the fume hood, use a chemical spill kit with an absorbent material like activated carbon to contain it.[6]

  • Report: Immediately report the spill to your supervisor and the institutional EHS office. Do not attempt to clean up a large spill without proper training and equipment.

Workflow for Safe Handling and PPE Selection

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

G cluster_prep Preparation & Assessment cluster_ppe PPE & Engineering Controls cluster_ops Operation & Disposal start Plan to Handle 2-((6-Iodohex-2-yn-1-yl)oxy)tetrahydro-2H-pyran check_hood Is a certified fume hood available? start->check_hood no_hood STOP! Do Not Proceed. Consult EHS. check_hood->no_hood No don_ppe Don Minimum PPE: - FR Lab Coat - Nitrile Gloves - Safety Goggles check_hood->don_ppe Yes check_peroxide Inspect container for peroxide formation signs peroxide_danger DANGER! Do Not Open. Contact EHS Immediately. check_peroxide->peroxide_danger Signs Present check_splash Is there a significant splash risk? check_peroxide->check_splash Clear don_ppe->check_peroxide add_shield Add Full Face Shield over goggles check_splash->add_shield Yes proceed Proceed with experiment inside fume hood check_splash->proceed No add_shield->proceed dispose Dispose of all waste in labeled halogenated waste containers proceed->dispose

Sources

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